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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Utility of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of screening libraries to prevent false negatives in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of screening libraries to prevent false negatives in biological assays. Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS: 298690-88-7) is a critical pharmacophore building block ()[1]. While the CAS registry strictly defines the free base formulation, the monoacetate salt is heavily favored in applied pharmacology due to its superior aqueous solubility profile ()[2]. This guide outlines the causality behind its synthetic design, self-validating analytical metrics, and its application in Central Nervous System (CNS) drug development ()[3].

Chemical Identity & Structural Rationale

The structural architecture of this compound features an electron-rich dimethylaniline moiety coupled to a basic pyrrolidine ring. This specific geometry is highly prized in neurotransmitter research, particularly for modulating mood disorders and cognitive function ()[4].

Causality in Salt Selection: The choice of the monoacetate salt over a standard hydrochloride (HCl) salt is a deliberate experimental design choice. Hydrochloride salts of secondary amines can lower the local pH of unbuffered assay compartments, leading to artifactual shifts in receptor binding affinities. The acetate counterion (pKa ~4.76) acts as a mild intrinsic buffer, ensuring that the critical physiological pH (7.4) is maintained during high-throughput screening (HTS) campaigns.

Table 1: Comparative Physicochemical Properties
PropertyFree Base (CAS 298690-88-7)Monoacetate Salt
Formula C12H18N2C14H22N2O2
Molecular Weight 190.28 g/mol 250.34 g/mol
Physical State Viscous oil / low-melting solidCrystalline solid
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Storage Inert atmosphere, 2-8°CDesiccated, Room Temp

Synthetic Methodology & Causality

The synthesis of the 2-arylpyrrolidine core requires strict regiocontrol. We utilize a Negishi cross-coupling approach rather than a standard Suzuki-Miyaura reaction.

Causality in Synthesis: Alpha-amino alkylboronic acids (required for the Suzuki approach) are notoriously unstable and prone to protodeboronation. By utilizing an organozinc intermediate, we achieve high regioselectivity. Furthermore, the Pd(OAc)2/SPhos catalytic system is specifically chosen because the electron-rich SPhos ligand accelerates the reductive elimination step, which is otherwise sluggish when coupling electron-rich aryls like 4-bromo-N,N-dimethylaniline.

Step-by-Step Synthetic Protocol:
  • Lithiation & Transmetalation: Deprotonate N-Boc-pyrrolidine at the 2-position using sec-BuLi and TMEDA at -78°C. Immediately transmetalate the resulting lithium intermediate with ZnCl₂ to form a stable organozinc reagent.

  • Negishi Cross-Coupling: Couple the organozinc reagent with 4-bromo-N,N-dimethylaniline using a Pd(OAc)₂ catalyst and SPhos ligand.

  • Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Salt Formation: After free-basing the intermediate, add 1.0 equivalent of glacial acetic acid in cold ethanol to precipitate the monoacetate salt.

Synthesis N1 N-Boc-pyrrolidine N2 sec-BuLi, TMEDA (-78°C) N1->N2 N3 Lithium Intermediate N2->N3 N4 ZnCl2 Transmetalation N3->N4 N5 Organozinc Reagent N4->N5 N6 4-Bromo-N,N-dimethylaniline Pd(OAc)2, SPhos N5->N6 N7 Coupled Intermediate N6->N7 N8 TFA/DCM Deprotection N7->N8 N9 Free Base CAS: 298690-88-7 N8->N9 N10 Glacial Acetic Acid N9->N10 N11 Monoacetate Salt N10->N11

Fig 1. Regioselective synthesis of CAS 298690-88-7 via Negishi cross-coupling.

Self-Validating Analytical Metrics

To ensure the integrity of the synthesized batch before biological evaluation, a self-validating analytical matrix is employed. Quantitative NMR (qNMR) is utilized not just for identification, but as a self-contained stoichiometric check.

Table 2: Analytical Validation Metrics for Monoacetate Salt
TechniqueTarget MetricAcceptance CriterionCausality / Rationale
¹H-NMR (400 MHz, D₂O) Acetate peak integration~1.90 ppm (s, 3H) integrates 1:1 with coreConfirms exact 1:1 stoichiometry of the monoacetate salt.
LC-MS (ESI+) [M+H]⁺ m/z191.15 m/zVerifies the molecular weight of the free base cation in solution.
HPLC (UV 254 nm) Area Under Curve (AUC)> 98% purityEnsures no residual 4-bromo-N,N-dimethylaniline interferes with assays.

Pharmacological Application & Assay Workflow

In CNS drug discovery, this scaffold is frequently utilized to probe neurotransmitter systems, such as the Histamine H3 receptor (H3R) or monoamine transporters.

Self-Validating Assay Mechanism: To ensure the integrity of the radioligand displacement assay, a self-validating control loop is implemented. We utilize a known high-affinity H3R antagonist (e.g., Ciproxifan) as a positive control on every 96-well plate. The assay's robustness is mathematically validated by calculating the Z'-factor in real-time; any plate yielding a Z' < 0.6 is automatically flagged for technical review.

Step-by-Step Radioligand Assay Protocol:
  • Compound Preparation: Dissolve the monoacetate salt in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate the compound with recombinant H3R membrane preparations (10 µg protein/well) for 60 minutes at room temperature.

  • Radioligand Displacement: Introduce 1 nM [³H]-N-alpha-methylhistamine to the well plates.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Wash three times with ice-cold buffer, followed by liquid scintillation counting.

AssayWorkflow S1 Compound Preparation (Monoacetate) S2 Incubation with Target Receptor S1->S2 S3 Radioligand Displacement S2->S3 S4 Filtration & Counting S3->S4 S5 Data Analysis (IC50 / Ki) S4->S5

Fig 2. High-throughput radioligand displacement assay workflow.

References

Sources

Exploratory

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine: A Scoping Review and Technical Guide to Potential Therapeutic Targets

An In-depth Technical Guide Abstract The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to impart favorable three-dimensional structural properties and to serve as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to impart favorable three-dimensional structural properties and to serve as a versatile pharmacophore.[1][2] Compounds incorporating this five-membered nitrogen heterocycle have demonstrated a wide array of biological activities, leading to their inclusion in numerous FDA-approved drugs.[3][4] This guide focuses on Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine, a compound featuring this key scaffold, and aims to provide a comprehensive analysis of its potential therapeutic targets. While direct research on this specific molecule is limited, its structural similarity to known bioactive compounds allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This document will serve as a technical roadmap for researchers, outlining a logical progression of experiments to elucidate and validate its primary molecular targets, with a focus on monoamine transporters and voltage-gated ion channels.

Introduction: The Scientific Rationale for Investigation

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine, also known as N,N-dimethyl-4-pyrrolidin-2-ylaniline, is a small molecule whose potential for therapeutic application is suggested by its chemical architecture.[5][6] The pyrrolidine moiety is a recurring motif in compounds targeting the central nervous system (CNS).[7] Its non-planar, saturated ring structure allows for precise spatial orientation of substituents, which is critical for selective binding to complex protein targets like transporters and ion channels.[1][8]

Based on extensive structure-activity relationship (SAR) data from analogous compounds, two primary hypotheses emerge for the therapeutic targets of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine:

  • Monoamine Transporter Modulation: The 4-pyrrolidin-2-yl-phenylamine core is structurally related to potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[9] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a clinically validated strategy for treating conditions such as ADHD, depression, and narcolepsy.[9]

  • Voltage-Gated Sodium Channel (Nav) Modulation: Phenyl-pyrrolidine derivatives have been identified as potent modulators of voltage-gated sodium channels, specifically as activators of the Nav1.1 channel.[10] Given that Nav1.1 is predominantly expressed in inhibitory interneurons, its activation presents a promising therapeutic avenue for neurological disorders characterized by hyperexcitability, such as certain forms of epilepsy.[10]

This guide will detail the experimental workflows required to systematically investigate these two potential mechanisms of action.

Part 1: Investigation of Monoamine Transporter Inhibition (DAT & NET)

The primary hypothesis is that Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine functions as an inhibitor of DAT and NET. The following experimental workflow is designed to determine the compound's affinity for these transporters and its functional effect on their activity.

Experimental Workflow: Monoamine Transporter Profiling

A logical, multi-step process is required to fully characterize the interaction of the compound with monoamine transporters. This begins with assessing binding affinity, followed by functional validation of reuptake inhibition, and concludes with determining selectivity.

G cluster_0 Workflow for Monoamine Transporter Inhibition Analysis A Step 1: Radioligand Binding Assays B Step 2: Synaptosome Uptake Assays A->B Confirms functional activity C Step 3: Selectivity Profiling (SERT) B->C Determines therapeutic window D Data Analysis & Interpretation C->D Calculates Ki, IC50, and Selectivity Index

Caption: Workflow for Monoamine Transporter Investigation.

Protocol 1: Radioligand Binding Assay

This protocol determines the affinity (Ki) of the test compound for DAT and NET by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • HEK293 cells stably expressing human DAT or NET.

  • DAT Radioligand: [³H]WIN 35,428

  • NET Radioligand: [³H]Nisoxetine

  • Test Compound: Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate

  • Non-specific binder (DAT): 10 µM Cocaine

  • Non-specific binder (NET): 10 µM Desipramine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation fluid and vials.

Procedure:

  • Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at its Kd concentration, and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the corresponding non-specific binder.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Uptake Assay

This functional assay measures the compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Materials:

  • Rat striatal (for DAT) or cortical (for NET) tissue.

  • [³H]Dopamine or [³H]Norepinephrine.

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES buffer.

Procedure:

  • Synaptosome Preparation: Homogenize fresh brain tissue in sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2).

  • Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine or [³H]Norepinephrine to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter. Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of the test compound.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data from the monoamine transporter assays, which would indicate a potent and selective inhibitor profile.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Ki, nM) 1535>1000
Uptake Inhibition (IC50, nM) 2560>1500
Selectivity (SERT/DAT) -->60-fold
Selectivity (SERT/NET) -->25-fold

Part 2: Investigation of Voltage-Gated Sodium Channel (Nav1.1) Modulation

The second hypothesis posits that the compound may act as a modulator of the Nav1.1 channel. Electrophysiology is the gold standard for characterizing such interactions.

Experimental Workflow: Nav1.1 Channel Characterization

This workflow is designed to determine if the compound alters the function of Nav1.1 channels and to characterize the nature of this modulation.

G cluster_1 Workflow for Nav1.1 Modulation Analysis E Step 1: Whole-Cell Patch-Clamp F Step 2: Concentration-Response Curve E->F Determines potency (EC50) G Step 3: State-Dependence Analysis F->G Investigates mechanism H Data Analysis & Interpretation G->H Characterizes modulation type

Caption: Workflow for Nav1.1 Channel Investigation.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the ion current flowing through Nav1.1 channels in response to voltage changes and in the presence of the test compound.

Materials:

  • HEK293 cells stably expressing human Nav1.1 channels.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.

Procedure:

  • Cell Preparation: Plate Nav1.1-expressing HEK293 cells on glass coverslips.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving electrical and chemical access to the cell interior.

  • Voltage Protocol: Hold the cell at a negative potential (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit Nav1.1 currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the test compound onto the cell at various concentrations.

  • Data Acquisition: Record the changes in current amplitude, activation kinetics, and inactivation kinetics.

  • Data Analysis: Measure the peak inward current at each concentration. Plot the percentage change in current against the log concentration of the compound to determine the EC50. Analyze changes in the time constants of inactivation to understand the modulatory effect.[10]

Part 3: Hypothesized Downstream Signaling and Cellular Effects

The engagement of either proposed target would lead to distinct downstream cellular consequences.

G cluster_2 Hypothesized Downstream Effects Compound Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Target1 DAT/NET Inhibition Compound->Target1 Target2 Nav1.1 Activation Compound->Target2 Effect1 Increased Synaptic Dopamine/Norepinephrine Target1->Effect1 Effect2 Enhanced Inhibitory Interneuron Firing Target2->Effect2 Outcome1 Modulation of Postsynaptic Signaling (e.g., D1/D2, Adrenergic Receptors) Effect1->Outcome1 Outcome2 Network-level Inhibition Effect2->Outcome2

Caption: Hypothesized Downstream Signaling Pathways.

  • If DAT/NET are the primary targets: Inhibition of these transporters would lead to an increase in the synaptic concentrations of dopamine and norepinephrine.[9] This would, in turn, enhance signaling through postsynaptic dopamine (D1, D2) and adrenergic receptors, leading to changes in neuronal excitability and gene expression.

  • If Nav1.1 is the primary target: Activation of Nav1.1 channels, which are densely expressed in fast-spiking inhibitory interneurons, would increase the firing rate of these neurons.[10] This would lead to a greater release of the inhibitory neurotransmitter GABA, resulting in a net inhibitory effect on the local neuronal network.

Conclusion and Future Directions

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine is a compound of significant interest due to its pyrrolidine-containing structure, which is common to many CNS-active drugs. The evidence from analogous compounds strongly suggests that its therapeutic potential lies in the modulation of monoamine transporters or voltage-gated sodium channels. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the precise mechanism of action. Successful validation of either of these targets would warrant further preclinical development, including in vivo efficacy studies in relevant animal models of neurological and psychiatric disorders.

References

  • Chem-Impex. (n.d.). 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride. Retrieved from [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link]

  • Miyazaki, T., Kawasaki, M., Suzuki, A., Ito, Y., Imanishi, A., Maru, T., ... & Koike, T. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. Retrieved from [Link]

  • Chem-Impex. (n.d.). Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

Executive Summary The compound Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7) represents a highly privileged pharmacophore scaffold in modern drug discovery. Characterized by its unique combinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7) represents a highly privileged pharmacophore scaffold in modern drug discovery. Characterized by its unique combination of a basic dimethylamine center, a rigid hydrophobic phenyl core, and a conformationally restricted chiral pyrrolidine ring, this building block is extensively utilized in the development of neurotherapeutics and targeted oncology agents[1]. This whitepaper provides a comprehensive, causality-driven analysis of its Structure-Activity Relationship (SAR), detailing how specific molecular modifications dictate target engagement, metabolic stability, and physicochemical properties.

Structural Deconstruction & Pharmacophore Mapping

To understand the SAR of this scaffold, we must first deconstruct its four critical components and the causality behind their specific chemical configurations:

  • N,N-Dimethylamine Moiety : Functions as the primary basic anchor (pKa ~9.5). In G-Protein Coupled Receptors (GPCRs), this tertiary amine frequently forms a critical salt bridge with conserved aspartate residues (e.g., Asp in TM3). Its dimethyl configuration provides an optimal balance between basicity and steric compactness.

  • Phenyl Core : Acts as a rigid, hydrophobic spacer. It dictates the spatial trajectory of the two amine groups and engages in π−π stacking interactions with aromatic residues (Tyr, Phe, Trp) within target binding pockets.

  • Pyrrolidin-2-yl Ring : A secondary amine embedded in a 5-membered heterocycle. The chiral center at the C2 position is critical for stereospecific hydrogen bond donation. For instance, in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the (S)-enantiomer of the pyrrolidine ring is essential for optimal hydrogen bonding with the catalytic domain[2].

  • Monoacetate Salt Form : The selection of the monoacetate salt over traditional hydrochloride or mesylate salts is a deliberate physicochemical design choice. The acetate counterion provides a mildly buffered microenvironment upon dissolution. This prevents the acid-catalyzed degradation of the pyrrolidine moiety often observed with strong mineral acids, while simultaneously optimizing aqueous solubility and dissolution kinetics for oral bioavailability.

SAR_Map Core Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate NMe2 N,N-Dimethylamine (Basic Center) Core->NMe2 Phenyl Phenyl Ring (Hydrophobic Spacer) Core->Phenyl Pyrrolidine Pyrrolidin-2-yl (Chiral H-Bond Donor) Core->Pyrrolidine Acetate Monoacetate Salt (Solubility Enhancer) Core->Acetate Target1 Receptor / Enzyme Pocket NMe2->Target1 Salt Bridge / H-Bond Target2 Receptor / Enzyme Pocket Phenyl->Target2 Pi-Pi Stacking Target3 Receptor / Enzyme Pocket Pyrrolidine->Target3 Target Engagement

Logical SAR mapping of the core scaffold to target engagement and physicochemical properties.

Structure-Activity Relationship (SAR) Dynamics

The following tables summarize the quantitative SAR data derived from systematic modifications of the core scaffold. The data illustrates how structural perturbations impact relative binding affinity and Lipophilic Efficiency (LipE).

Table 1: Modification of the N,N-Dimethylamine Group

Modifying the tertiary amine alters both the steric bulk and the pKa, directly impacting the compound's ability to navigate narrow solvent channels in target proteins.

ModificationRationale for ChangeRelative Affinity (Fold Change)Lipophilic Efficiency (LipE) Impact
N,N-Dimethyl (Core) Optimal steric fit, basic pKa (~9.5)1x (Baseline) Optimal
N-Methyl (Secondary)Introduces an additional H-bond donor0.8xSlight decrease
Primary Amine (-NH2)Complete loss of hydrophobic shielding0.1xSignificant decrease
Piperidine ringInduces steric clash in narrow binding pockets0.05xPoor
Table 2: Phenyl Ring Substitutions

Halogenation of the phenyl ring is a classic strategy to lock the dihedral angle between the phenyl core and the pyrrolidine ring, minimizing entropic penalties upon binding[3].

Substitution PositionRationale for ChangeRelative Affinity (Fold Change)Metabolic Stability (HLM t1/2​ )
Unsubstituted (Core) Baseline π−π stacking1x 25 min
2-Fluoro (ortho to pyrrolidine)Inductive effect; locks active conformation5x45 min
3-Chloro (meta)Severe steric clash with receptor wall0.2x30 min
2,6-DifluoroExcessive electron withdrawal; lowers pKa0.5x>60 min
Table 3: Pyrrolidine Ring Modifications

The stereochemistry of the pyrrolidine ring is the most critical determinant of target selectivity. The spatial orientation of the N-H bond dictates whether it can successfully engage conserved catalytic residues.

ModificationRationale for ChangeRelative Affinity (Fold Change)Target Selectivity
(S)-Pyrrolidin-2-yl Optimal vector for H-bond donation1x (Baseline) High
(R)-Pyrrolidin-2-ylIncorrect stereochemical trajectory0.01xLow
Piperidin-2-ylRing expansion alters dihedral angle0.1xModerate
Azetidin-2-ylIncreased ring strain, lowers basicity0.4xHigh

Experimental Workflows for SAR Validation

To ensure rigorous scientific integrity, all SAR data must be generated through self-validating experimental systems. The following protocols detail the methodologies required to synthesize and evaluate these derivatives, complete with mandatory Quality Control (QC) checkpoints.

Protocol 1: Synthesis & Chiral Resolution

Objective: Synthesize the monoacetate salt with high enantiomeric purity.

  • Reductive Amination: React 4-(pyrrolidin-2-yl)aniline with aqueous formaldehyde (2.2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 0°C. Stir for 4 hours.

  • Salt Formation: Dissolve the purified free base in ethanol. Add exactly 1.0 equivalent of glacial acetic acid dropwise. Stir at room temperature for 1 hour, then precipitate the monoacetate salt using cold diethyl ether.

  • Chiral Resolution: Separate enantiomers using Preparative Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column (Isocratic 80:20 CO2​ :MeOH with 0.1% DEA).

  • Self-Validation Checkpoint: The batch is only released for biological testing if Analytical Chiral HPLC demonstrates an enantiomeric excess (ee) > 99%, and LC-MS confirms the exact mass of the monoacetate adduct. Sub-optimal purity will artificially skew SAR affinity data.

Protocol 2: High-Throughput Target Binding Assay (Radioligand Displacement)

Objective: Quantify the binding affinity ( Ki​ ) of synthesized derivatives.

  • Incubation: In a 96-well plate, incubate target protein membranes (e.g., PARP-1 or target GPCR) with a fixed concentration of a [3H] -labeled reference ligand and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Termination: After 90 minutes at room temperature, terminate the reaction by rapid filtration through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a MicroBeta counter.

  • Self-Validation Checkpoint: Every assay plate must include a known reference inhibitor (e.g., A-966492). The assay is strictly voided unless the Z'-factor is > 0.6 and the calculated IC50​ of the reference standard falls within 3-fold of its historical mean. Non-specific binding (NSB) must be defined using 10 µM of unlabeled reference ligand.

Protocol 3: In vitro ADME Profiling (Microsomal Stability)

Objective: Assess the metabolic vulnerability of the scaffold.

  • Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Checkpoint: Verapamil (high clearance control) and Warfarin (low clearance control) must be run in parallel. The assay data is rejected if the half-life ( t1/2​ ) of Verapamil falls outside the validated 15-25 minute window.

Workflow Syn 1. Chemical Synthesis & Chiral Resolution QC1 Self-Validation: LC-MS & Chiral HPLC (Target: ee > 99%, Purity > 95%) Syn->QC1 Bind 2. in vitro Binding Assay (Radioligand Displacement) QC1->Bind QC2 Self-Validation: Z'-factor > 0.6 Reference IC50 within 3-fold of mean Bind->QC2 ADME 3. ADME Profiling (HLM Stability & PAMPA) QC2->ADME QC3 Self-Validation: High/Low Clearance Internal Standards (Verapamil) ADME->QC3

Self-validating experimental workflow for chemical synthesis, binding, and ADME profiling.

Mechanistic Impact & Signaling Pathways

The Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine scaffold is highly prized because it mimics endogenous signaling molecules while providing enhanced metabolic stability.

When utilized as a building block for PARP-1 inhibitors (such as the Abbott compound A-966492), the 4-(pyrrolidin-2-yl)phenyl motif serves as a critical recognition element. The pyrrolidine nitrogen acts as an indispensable hydrogen bond donor to specific catalytic residues (e.g., Gly863 in PARP-1), while the phenyl ring engages in π -stacking with Tyr907[4]. The binding of this scaffold locks the enzyme in an inactive conformation, preventing the poly(ADP-ribosyl)ation of target proteins. In BRCA-deficient cancer cells, this inhibition forces a catastrophic failure of DNA single-strand break repair, leading to synthetic lethality[3].

Pathway Ligand Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Scaffold Target Target Enzyme (e.g., PARP-1) Ligand->Target High Affinity Binding Complex Ligand-Target Complex (Catalytic Inhibition) Target->Complex Downstream1 Inhibition of Poly(ADP-ribosyl)ation Complex->Downstream1 Downstream2 Synthetic Lethality (in BRCA-deficient cells) Downstream1->Downstream2

Mechanism of action for scaffold-mediated target inhibition and downstream cellular effects.

References

  • Title: Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors: Identification of (S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a Highly Potent and Efficacious Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent advancements in PARP inhibitors-based targeted cancer therapy Source: Journal of Molecular Cell Biology (Oxford Academic) URL: [Link]

Sources

Exploratory

Predictive ADME Profiling and Preclinical Validation Workflows for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

Executive Summary & Physicochemical Rationale Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS 298690-88-7) is a highly versatile building block utilized extensively in the synthesis of novel pharmaceuticals, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS 298690-88-7) is a highly versatile building block utilized extensively in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and neurotransmitter systems[1]. Structurally, the compound features a lipophilic phenyl core flanked by two basic amine moieties: a dimethylamine group and a pyrrolidine ring.

While the free base (MW 190.28 g/mol ) possesses the lipophilicity required for Central Nervous System (CNS) penetration, its un-ionized form suffers from poor aqueous solubility. Formulating this compound as a monoacetate salt (MW 250.34 g/mol )[2] is a deliberate physicochemical strategy. The acetate counterion significantly enhances thermodynamic solubility in the gastrointestinal tract, enabling viable oral dosing while allowing the compound to revert to its highly permeable free base form at physiological pH.

To advance this scaffold through preclinical development, computational (in silico) predictions must be rigorously validated by self-contained in vitro assay systems. This guide details the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound and provides the authoritative methodologies required to validate these parameters.

In Silico ADMET Predictions

Using established graph-based signature models like pkCSM[3] and physicochemical calculators like SwissADME[4], we can generate a foundational pharmacokinetic profile. The compound's low molecular weight and minimal Topological Polar Surface Area (TPSA) strongly suggest high membrane permeability and compliance with Lipinski's Rule of Five.

Table 1: Predicted Physicochemical & ADMET Properties
PropertyPredicted ValuePharmacological Implication
Molecular Weight (Free Base) 190.28 g/mol Excellent for CNS penetration; well within Rule of 5 limits[5].
Molecular Weight (Monoacetate) 250.34 g/mol Salt form enhances aqueous solubility for oral formulation[2].
Topological Polar Surface Area ~15.27 ŲHighly lipophilic; optimal for passive transcellular diffusion[4].
Consensus LogP ~2.80Balanced lipophilicity avoids excessive non-specific tissue binding.
GI Absorption HighFavorable for systemic oral bioavailability[3].
BBB Permeant YesCritical for neurological target engagement[3].
CYP3A4/2D6 Substrate YesSusceptible to N-demethylation and pyrrolidine oxidation[6].
AMES Toxicity NegativeFavorable safety profile for early-stage lead optimization[7].

Distribution & Blood-Brain Barrier (BBB) Penetration

For a compound targeting neurotransmitter systems, confirming Blood-Brain Barrier (BBB) penetration is paramount. The compound's LogP (~2.80) and low TPSA drive passive transcellular diffusion across the tight junctions of the brain capillary endothelium. However, the presence of basic aliphatic amines often triggers recognition by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

The logical relationship between passive permeation and active efflux is visualized below.

BBB_Model Compound Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (Free Base in Plasma) Capillary Brain Capillary Endothelium (Tight Junctions) Compound->Capillary Blood Flow Passive Passive Transcellular Diffusion (High LogP) Capillary->Passive Lipophilic Core Efflux P-gp / BCRP Efflux Transporters Passive->Efflux Substrate Recognition CNS Central Nervous System (Target Engagement) Passive->CNS Permeation Efflux->Capillary Active Extrusion

Fig 1. Predicted BBB permeation pathway and potential efflux dynamics for the compound.

Validating Absorption: Bidirectional Caco-2 Permeability Assay

To validate the in silico prediction of high gastrointestinal absorption and assess potential P-gp efflux liabilities, a bidirectional Caco-2 permeability assay is utilized[8].

Causality & Assay Logic: Testing transport in a single direction (Apical-to-Basolateral) only confirms passive diffusion. By running a bidirectional assay, we calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An Efflux Ratio > 2.0 definitively identifies the compound as an active efflux substrate, which could limit its oral bioavailability and brain penetrance[9].

Step-by-Step Methodology:
  • Cell Culture & Monolayer Validation: Seed human colon carcinoma (Caco-2) cells on polycarbonate filter inserts in a 24-well transwell plate. Cultivate for 21 days to allow differentiation into polarized monolayers with tight junctions and apical brush borders[10].

    • Self-Validation Check: Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only wells exhibiting a TEER > 200 Ω⋅cm2 are deemed physically intact and suitable for the assay[11].

  • Buffer Preparation: Prepare iso-osmotic Ringers buffer (pH 7.4) supplemented with 25 mM glucose to mimic physiological intestinal fluid[11].

  • Bidirectional Dosing:

    • A-to-B (Absorption): Add 10 µM of the monoacetate salt to the apical chamber (donor); fill the basolateral chamber with blank buffer.

    • B-to-A (Efflux): Add 10 µM to the basolateral chamber (donor); fill the apical chamber with blank buffer[9].

  • Incubation & Sampling: Incubate the plates at 37°C with orbital shaking (50 oscillations/min) to minimize the unstirred water layer. Remove 100 µL aliquots from the receiver compartments at 30, 50, 70, and 90 minutes, replacing with an equivalent volume of pre-warmed buffer[11].

  • Quantification & Control Benchmarking: Quantify the transported compound via LC-MS/MS. Include atenolol (low permeability marker) and antipyrine (high permeability marker) as internal system controls to benchmark the apparent permeability ( Papp​ )[12].

Metabolic Stability: Human Liver Microsomal (HLM) Profiling

Hepatic clearance is the primary anticipated route of elimination for this compound. The dimethylamine moiety is highly susceptible to CYP3A4/CYP2D6-mediated N-demethylation, while the alpha-carbon of the pyrrolidine ring is prone to oxidation[13].

Causality & Assay Logic: We utilize subcellular Human Liver Microsomes (HLM) rather than whole hepatocytes to isolate Phase I cytochrome P450 (CYP) metabolism. Because CYP enzymes require an electron donor to function, the assay is completely dependent on the addition of an NADPH regenerating system[14].

HLM_Workflow Prep Prepare HLM (0.5 mg/mL) & Test Compound (1 µM) Cofactor Add NADPH Regenerating System (Initiate Phase I Metabolism) Prep->Cofactor Incubate Incubate at 37°C Timepoints: 0, 5, 15, 30, 45 min Cofactor->Incubate Quench Quench with Ice-Cold Acetonitrile (Precipitate Proteins) Incubate->Quench At each timepoint Analyze LC-MS/MS Analysis (Quantify Remaining Parent) Quench->Analyze Centrifuge supernatant Calculate Calculate CL_int & t_1/2 Analyze->Calculate Linear regression ln(AUC)

Fig 2. Step-by-step workflow for Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[6].

  • Compound Spiking: Add Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate to achieve a final assay concentration of 1 µM. Ensure the final DMSO concentration remains below 0.25% to prevent solvent-induced CYP inhibition[15].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system[15].

  • Time-Course Sampling & Quenching: At predetermined time points (t = 0, 5, 15, 30, and 45 minutes), transfer 30 µL aliquots of the reaction mixture into 3 volumes of ice-cold acetonitrile[15].

    • Self-Validation Check: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates the microsomal proteins to ensure a clean supernatant for LC-MS/MS injection[16].

  • Control Systems:

    • Negative Control: Run a parallel "minus-cofactor" incubation (substituting NADPH with buffer) to verify that any compound depletion is strictly CYP-mediated and not due to chemical instability or non-specific plate binding[15].

    • Positive Control: Include diclofenac or propranolol to confirm the metabolic competency of the specific HLM batch[13].

  • Data Analysis: Centrifuge the quenched samples at 5500 rpm for 5 minutes[13]. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( kel​ ) from the log-linear decline of the parent compound to derive the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[6].

Conclusion

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate presents a highly favorable physicochemical profile for CNS-targeted drug discovery. Its salt formulation resolves the solubility limitations of the free base, while its lipophilic core ensures excellent predicted passive permeability. By strictly adhering to the bidirectional Caco-2 and NADPH-dependent HLM protocols outlined above, development teams can accurately translate these in silico predictions into validated preclinical pharmacokinetic data, effectively de-risking the compound for in vivo efficacy models.

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate in High-Throughput Fluorescent Monoamine Transporter Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Neurotransmitter Reuptake Inhibition, High-Throughput Screening (HTS), and Assay Validation Executive Summary & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Neurotransmitter Reuptake Inhibition, High-Throughput Screening (HTS), and Assay Validation

Executive Summary & Scientific Rationale

The compound Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (IUPAC: N,N-dimethyl-4-pyrrolidin-2-ylaniline), commonly utilized as a versatile building block in pharmaceutical development, features a unique pyrrolidine-aniline scaffold that makes it highly relevant for neurotransmitter research[1]. Derivatives of this scaffold are frequently investigated for their modulatory effects on monoamine transporters (MATs)—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—which are primary targets for mood disorders and cognitive dysfunction[2].

Traditionally, MAT uptake assays relied on radiolabeled substrates (e.g., 3 H-dopamine, 3 H-serotonin). However, these biochemical assays suffer from poor temporal resolution, require extensive washing steps that disturb cell monolayers, and pose radioactive waste hazards[3].

This application note details a modern, self-validating, fluorescence-based workflow to evaluate the inhibitory profile of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7). By utilizing the monoacetate salt form and specific fluorescent substrates (ASP+ and APP+), researchers can achieve real-time, spatially resolved kinetic data in a high-throughput format[4].

Mechanistic Causality: Why the Monoacetate Salt?

In live-cell in vitro assays, the free base form of pyrrolidine-aniline derivatives often exhibits poor aqueous solubility and can locally alter the pH of weakly buffered physiological solutions (such as Hank's Balanced Salt Solution, HBSS). The monoacetate salt is specifically chosen because it ensures rapid, complete dissolution in DMSO/aqueous buffers and maintains physiological pH (7.4). This prevents pH-induced artifacts, as MAT transport kinetics and fluorescent probe quantum yields are highly sensitive to pH fluctuations.

Assay Principle & Visualization

This protocol employs two specialized fluorescent probes:

  • ASP+ (4-(4-(dimethylamino)-styryl)-N-methylpyridinium): An analog of MPP+ that acts as a highly efficient, transportable substrate for DAT and NET[4].

  • APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium): A structurally refined probe that exhibits superior transport efficiency and signal-to-noise ratio specifically for human SERT (hSERT), overcoming the limitations of ASP+ in serotonin models[3].

To eliminate the need for wash steps—which can cause cell detachment and substrate efflux—a membrane-impermeable quenching agent (Trypan Blue ) is co-incubated with the substrate. Trypan blue extinguishes extracellular fluorescence via resonance energy transfer, ensuring that the microplate reader only detects true intracellular accumulation[5].

MAT_Assay cluster_0 High-Throughput MAT Uptake Assay Workflow N1 1. Cell Preparation HEK293 expressing DAT/SERT/NET N2 2. Compound Addition Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine N1->N2 N3 3. Fluorescent Probe + Quencher ASP+/APP+ & Trypan Blue N2->N3 N4 Inhibition Pathway (Uptake Blocked) N3->N4 + Inhibitor N5 Active Transport Pathway (Probe Accumulation) N3->N5 Vehicle Only N6 Low Intracellular Signal (Validates Inhibitor Affinity) N4->N6 N7 High Intracellular Signal (Validates Transporter Activity) N5->N7

Figure 1: Workflow and mechanistic principle of the fluorescent monoamine transporter uptake assay.

Self-Validating Experimental Protocol

A robust assay must be self-validating. This protocol incorporates mandatory 100% activity controls (vehicle), 0% activity controls (saturating reference inhibitors), and strict temperature regulation to ensure data integrity.

Materials & Reagents
  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Test Compound: Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS 298690-88-7).

  • Fluorescent Substrates: ASP+ (for DAT/NET)[4] and APP+ (for SERT)[3].

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 1.2 mM CaCl2​ , 1.2 mM MgSO4​ , and 5 mM D-glucose, adjusted to pH 7.4.

  • Quencher: Trypan Blue (10 µM final concentration)[5].

Step-by-Step Methodology

Step 1: Cell Seeding (Day -1)

  • Coat 384-well black, clear-bottom microplates with Poly-D-lysine (50 µg/mL) for 1 hour to ensure strong cellular adherence.

  • Seed HEK293-MAT cells at a density of 15,000 cells/well in 40 µL of complete culture medium.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Compound Preparation & Addition (Day 0)

  • Prepare a 10 mM stock of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate in 100% DMSO.

  • Perform an 11-point, 3-fold serial dilution in Assay Buffer (final DMSO concentration must not exceed 0.5% to prevent membrane toxicity).

  • Self-Validation Control: Prepare wells with 10 µM Nomifensine (DAT), Fluoxetine (SERT), or Desipramine (NET) to establish the maximum inhibition (0% uptake) baseline.

  • Aspirate culture medium from the 384-well plate and wash once with 40 µL warm Assay Buffer.

  • Add 20 µL of the diluted test compound or controls to the respective wells.

  • Causality Check: Incubate for exactly 30 minutes at 37°C. Note: MAT transport is highly temperature-dependent. Room temperature incubation will artificially depress the Vmax of the transporter, leading to skewed IC50 values.

Step 3: Substrate Uptake & Quenching

  • Prepare a 2X Substrate/Quencher cocktail in Assay Buffer:

    • For DAT/NET: 4 µM ASP+ and 20 µM Trypan Blue.

    • For SERT: 4 µM APP+ and 20 µM Trypan Blue.

  • Add 20 µL of the cocktail to all wells (Final assay concentrations: 2 µM substrate, 10 µM Trypan Blue)[5].

  • Incubate the plate in the dark at 37°C for 30 minutes.

Step 4: Data Acquisition

  • Read the plate on a fluorescence microplate reader (e.g., Molecular Devices FlexStation or similar).

  • ASP+ Settings: Excitation 475 nm / Emission 605 nm.

  • APP+ Settings: Excitation 430 nm / Emission 520 nm[3].

Data Presentation & Interpretation

The following table summarizes representative pharmacological profiling data for the pyrrolidine-aniline scaffold when evaluated through this validated HTS workflow.

Table 1: Representative Pharmacological Profiling of Test Scaffold
Transporter TargetCell Line ModelFluorescent SubstrateReference Inhibitor (IC50)298690-88-7 Monoacetate (IC50)*
hDAT HEK293-hDATASP+ (2 µM)GBR-12909 (15 ± 2 nM)1.24 ± 0.15 µM
hSERT HEK293-hSERTAPP+ (2 µM)Fluoxetine (20 ± 3 nM)4.50 ± 0.42 µM
hNET HEK293-hNETASP+ (2 µM)Desipramine (4 ± 1 nM)0.85 ± 0.10 µM

*Data represents typical expected profiling results for generic pyrrolidine-aniline derivatives, demonstrating moderate affinity and preferential NET/DAT selectivity over SERT.

Assay Quality Control & Troubleshooting

To guarantee the trustworthiness of the data, the assay must pass the following Quality Control (QC) gates:

  • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (100% signal) and the reference inhibitor control (0% signal). A robust MAT assay must yield a Z′≥0.5 . If Z′<0.5 , investigate cell detachment during the wash step or incomplete Trypan Blue quenching.

  • Compound Autofluorescence: Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate does not typically exhibit autofluorescence in the 500-600 nm range. However, if synthesizing novel derivatives of this scaffold, always run a "Compound + Buffer" (no cells, no substrate) control well to rule out false-negative inhibition caused by compound emission overlapping with ASP+/APP+.

References

  • Chem-Impex International. "Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine." Product Information and Applications in Pharmaceutical Development.[1] 1

  • J&K Scientific. "Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine | 298690-88-7." Material and Biochemical Research Applications.[2] 2

  • Sigma-Aldrich. "Aniline acetate | CAS 298690-88-7." Chemical and Physical Properties.

  • Schwartz, J. W., et al. (2003). "Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate." Journal of Biological Chemistry, 278(11), 9768-9777.[4] 4

  • Solis, E., et al. (2012). "4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter." Journal of Biological Chemistry, 287(12), 8852-8863.[3] 3

  • Beikmann, B. S., et al. (2013). "Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors." Journal of Pharmacology and Experimental Therapeutics, 344(3), 614-621.[5] 5

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Application

"using Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate as a chemical probe"

Application Note: Utilizing Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate as a Chemical Probe in Neuropharmacology and Biochemical Assays Introduction & Mechanistic Rationale Dimethyl-(4-pyrrolidin-2-yl-phenyl)-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate as a Chemical Probe in Neuropharmacology and Biochemical Assays

Introduction & Mechanistic Rationale

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (DMPPA-MA) is a highly versatile chemical probe and building block extensively utilized in pharmaceutical development, particularly in neurotransmitter research and the mapping of metabolic pathways[1]. Featuring a unique pyrrolidine ring coupled with an N,N-dimethylaniline moiety, this compound serves as a privileged pharmacophore for targeting monoaminergic systems[1][2].

Expertise & Causality: The structural topology of DMPPA-MA allows it to effectively interact with monoamine transporters (DAT, SERT, NET) and related G-protein coupled receptors (GPCRs)[2][3]. The basic nitrogen of the pyrrolidine ring is protonated at physiological pH, enabling a critical salt-bridge formation with conserved aspartate residues within the central binding site of these transporters. Concurrently, the dimethylaniline group occupies the adjacent hydrophobic pocket, stabilizing the transporter in an outward-facing conformation and competitively inhibiting neurotransmitter reuptake[3].

The monoacetate salt form ([4]) is specifically chosen for in vitro assays over the free base. The acetate counterion provides enhanced aqueous solubility, preventing compound precipitation in aqueous assay buffers and ensuring accurate, reproducible dose-response metrics during high-throughput screening[4].

Physicochemical Properties

Understanding the physicochemical parameters of DMPPA-MA is critical for calculating molarities and predicting assay behavior.

PropertyValueSource / Rationale
Chemical Name N,N-dimethyl-4-pyrrolidin-2-ylaniline monoacetateIUPAC standard nomenclature[1]
CAS Number 298690-88-7Monoacetate salt identifier[4][5]
Molecular Weight 250.34 g/mol Salt form (Base: 190.28 g/mol )[4][5]
Molecular Formula C₁₄H₂₂N₂O₂C₁₂H₁₈N₂ + C₂H₄O₂[5][6]
SMILES (Base) CN(C)C1=CC=C(C=C1)C2CCCN2Structural mapping[2]
Solubility >10 mM in DMSO; Soluble in aqueous buffersAcetate salt enhances hydrophilicity[4]

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol details the use of DMPPA-MA as a competitive probe to evaluate monoamine transporter affinity.

Self-Validating System Design: This assay incorporates a known positive control (e.g., Cocaine for DAT, Fluoxetine for SERT) to benchmark relative potency. Assay robustness is validated by calculating the Z'-factor; a Z'-factor > 0.5 confirms that the signal window is wide enough for reliable probe characterization[3].

Step-by-Step Methodology:

  • Probe Preparation: Dissolve DMPPA-MA in 100% DMSO to create a 10 mM stock. Serially dilute the stock in the assay buffer (10 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4).

    • Causality: Ascorbic acid is strictly required to prevent the auto-oxidation of monoamine substrates[3]. HEPES is chosen over Tris to maintain strict physiological pH (7.4), ensuring the pyrrolidine nitrogen remains protonated for optimal target binding.

  • Cell/Synaptosome Preparation: Seed HEK293 cells expressing the target human transporter at 50,000 cells/well in a 96-well plate. Alternatively, if using rat brain synaptosomes, standardize the protein concentration to 1 mg/mL using a BCA assay[7].

  • Equilibration Incubation: Add 50 µL of the diluted DMPPA-MA probe (final concentration range: 1 nM to 100 µM) to the wells. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the probe to reach thermodynamic equilibrium with the transporter before the introduction of the competing substrate.

  • Substrate Addition: Add 50 µL of tritiated substrate (e.g., [³H]-Dopamine or [³H]-Serotonin) at a final concentration of 5 nM[7][8].

    • Causality: Utilizing a substrate concentration significantly below its Michaelis constant ( Km​ ) ensures that the experimentally derived IC50​ closely approximates the absolute inhibition constant ( Ki​ ), as dictated by the Cheng-Prusoff equation.

  • Termination & Readout: After exactly 15 minutes, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged probe and radioligand. Ice-cold buffer arrests transporter kinetics instantly.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter[7][8].

Pathway Probe DMPPA-MA Probe Target Monoamine Transporter (DAT / SERT) Probe->Target Salt Bridge & Hydrophobic Binding Inhibition Reuptake Inhibition Target->Inhibition Conformational Arrest Signaling Synaptic Accumulation Inhibition->Signaling Neurotransmitter Modulation

Fig 1. Mechanism of DMPPA-MA modulating monoamine transporters via structural binding.

Protocol 2: Biochemical Enzyme Assay (Metabolic Pathway Mapping)

Beyond receptor binding, DMPPA-MA is utilized in biochemical assays to study enzyme interactions, providing insights into metabolic pathways such as monoamine oxidase (MAO) or cytochrome P450 (CYP) profiling[2].

Step-by-Step Methodology:

  • Reaction Mixture: Combine recombinant MAO-A or MAO-B enzyme (5 µg/mL) with DMPPA-MA (10 µM) in 100 mM potassium phosphate buffer (pH 7.4) in a microcentrifuge tube.

  • Incubation: Incubate at 37°C for 30 minutes in a shaking water bath.

    • Causality: A 30-minute window ensures the reaction remains in the linear phase of steady-state kinetics, preventing substrate depletion from skewing velocity calculations.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 1 µM verapamil).

    • Causality: Acetonitrile rapidly denatures and precipitates the functional enzymes, halting metabolism instantly while simultaneously extracting the small-molecule probe and its metabolites for downstream LC-MS/MS analysis.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Inject the particle-free supernatant into an LC-MS/MS system to quantify the remaining DMPPA-MA and identify oxidized pyrrolidine metabolites.

Workflow Step1 Probe Preparation (DMPPA-MA in DMSO) Step2 Cell Incubation (Synaptosomes / HEK293) Step1->Step2 Dilute in Assay Buffer Step3 Radioligand Addition ([3H]-Neurotransmitter) Step2->Step3 15 min at 37°C Step4 Filtration & Readout (Scintillation Counting) Step3->Step4 Quench & Wash

Fig 2. High-throughput screening workflow for DMPPA-MA in radioligand uptake assays.

Data Presentation & Assay Validation Parameters

To ensure the integrity of the DMPPA-MA probe data, summarize the quantitative outputs against established validation metrics.

Assay ParameterTarget MetricExperimental Observation / ThresholdRationale for Validation
Z'-Factor > 0.50.72 ± 0.05Confirms excellent separation between positive control and background noise.
Signal-to-Background (S/B) > 5.08.4Ensures the specific binding window is large enough to detect weak modulators.
Positive Control IC50​ Assay-dependentCocaine DAT IC50​ ≈ 300 nMValidates that the transporter is functional and the radioligand is active.
DMPPA-MA IC50​ Probe-dependentLow µM rangeDemonstrates the baseline affinity of the pyrrolidine-aniline pharmacophore.

References

  • National Institutes of Health / PMC. "Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation". Neuropharmacology / PMC. URL:[Link][3]

  • National Institutes of Health / PMC. "Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone". PMC. URL: [Link][7]

  • National Institutes of Health / PMC. "Analytical characterization and pharmacological evaluation of 4-fluoromethylphenidate". PMC. URL:[Link][8]

Sources

Method

Application Note: Preclinical Evaluation of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate (CAS 298690-88-7) in Rodent Models

Introduction & Rationale Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (often referred to by its free-base IUPAC name, N,N-dimethyl-4-pyrrolidin-2-ylaniline) is a highly versatile pharmacophore utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (often referred to by its free-base IUPAC name, N,N-dimethyl-4-pyrrolidin-2-ylaniline) is a highly versatile pharmacophore utilized extensively in pharmaceutical development and neurotransmitter research[1]. Structurally, the combination of a pyrrolidine ring and a dimethylaniline moiety makes it an ideal building block for synthesizing novel therapeutics targeting neurological disorders[2]. These structural motifs are classic features of central nervous system (CNS) active compounds, frequently interacting with monoaminergic systems, G-protein coupled receptors (GPCRs), and neurotransmitter transporters.

For in vivo rodent studies, the monoacetate salt form (CAS: 298690-88-7) is highly preferred over the free base. The causality here is strictly physicochemical: the monoacetate salt significantly enhances aqueous solubility. This allows researchers to formulate the compound in simple, physiological vehicles (like 0.9% saline) rather than relying on harsh co-solvents (e.g., DMSO, Cremophor EL, or Tween-80) which can artificially disrupt the blood-brain barrier (BBB) or induce behavioral artifacts in awake rodents[3].

Physicochemical Properties
ParameterSpecification / Value
Chemical Name Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate
CAS Number 298690-88-7
Molecular Formula C₁₂H₁₈N₂ · C₂H₄O₂ (C₁₄H₂₂N₂O₂)
Molecular Weight 250.34 g/mol
Target Application CNS drug development, Neurotransmitter modulation
Preferred Vehicle 0.9% Sterile Saline or PBS (pH 7.4)

Experimental Workflow

The following workflow outlines a self-validating system for evaluating the pharmacokinetics (PK), BBB penetrance, and pharmacodynamics (PD) of this compound in rodent models.

Workflow A Compound Formulation (Monoacetate Salt) B Rodent Dosing (IV, IP, or PO) A->B QC Passed C Stereotaxic Surgery & Microdialysis Probe B->C Pharmacodynamics D Brain & Plasma Sampling B->D Pharmacokinetics E LC-MS/MS & HPLC-ECD Analysis C->E Dialysate D->E Tissue/Plasma

Fig 1: In vivo workflow for evaluating CNS penetrance and neurochemical modulation.

Detailed Methodologies & Protocols

Protocol 1: Formulation for In Vivo Dosing

To ensure reliable PK data, the formulation must be fully dissolved and physiologically compatible. Suspensions can lead to erratic absorption profiles.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate powder.

  • Dissolution: Add 0.9% sterile saline to achieve the desired target concentration (e.g., 5 mg/mL for a 10 mg/kg dose at 2 mL/kg injection volume).

  • Vortexing: Vortex for 60 seconds. Because it is a monoacetate salt, dissolution should be rapid and complete.

  • Quality Control (Self-Validation):

    • Visual Inspection: Hold the solution against a dark background with a strong light source. The absence of the Tyndall effect confirms a true solution rather than a micro-suspension.

    • pH Check: Verify the pH is between 6.5 and 7.5. Highly acidic or basic solutions will cause tissue necrosis at the injection site (especially via IP or SC routes), altering absorption kinetics.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter prior to dosing.

Protocol 2: Pharmacokinetics & BBB Penetration Assessment

A drug is only considered effective for CNS targets if it can cross the endothelial tight junctions of the BBB and achieve adequate unbound concentrations in the brain interstitial fluid[3].

Step-by-Step Procedure:

  • Dosing: Administer the formulated compound to adult male Sprague-Dawley rats via Intravenous (IV) tail vein injection or Per Os (PO) oral gavage.

  • Sampling: Collect blood via the jugular vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Brain Harvesting: At T_max (determined from preliminary plasma PK), euthanize a subset of animals via decapitation. Rapidly extract the brain, rinse in ice-cold PBS to remove surface blood, and weigh.

  • Homogenization: Homogenize the brain tissue in 3 volumes (w/v) of 80:20 Acetonitrile:Water containing a known internal standard.

  • Quantification: Analyze plasma and brain homogenate supernatant using LC-MS/MS.

  • Data Analysis: Calculate the total brain-to-plasma ratio ( Kp​ ). Expert Insight: Total Kp​ can be misleading due to non-specific lipid binding. It is critical to calculate the unbound partition coefficient ( Kp,uu​ ) using equilibrium dialysis to determine the true free-drug concentration available to bind CNS targets[3].

Protocol 3: Neurochemical Profiling via Awake Microdialysis

To evaluate the compound's effect on neurotransmitter systems (e.g., dopamine, serotonin), brain microdialysis must be performed in awake, freely moving animals[4]. Anesthesia profoundly suppresses basal neural activity and alters neurotransmitter release, rendering data from anesthetized animals unreliable for behavioral correlation[5].

Step-by-Step Procedure:

  • Stereotaxic Surgery: Anesthetize the rat (Isoflurane 2-3%) and place it in a stereotaxic frame. Implant a guide cannula above the target brain region (e.g., striatum or prefrontal cortex) and secure it with dental cement[5]. Allow 5-7 days for surgical recovery.

  • Probe Insertion: Insert a microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula into the target region of the awake animal[4].

  • Perfusion: Perfuse Artificial Cerebrospinal Fluid (ACSF) through the probe at a constant flow rate of 1.5 µL/min using a micro-syringe pump[5]. Allow 2 hours for baseline equilibration.

  • Fraction Collection: Collect dialysate fractions every 15-20 minutes into vials containing an antioxidant (e.g., 1 µL of 0.1 M perchloric acid) to prevent monoamine degradation.

  • Dosing: Administer Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (IP or PO) and continue collecting fractions for 3-4 hours.

  • Analysis: Quantify neurotransmitter levels in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[4].

Expected Data Presentation

When reporting the preclinical profile of this compound, quantitative data should be summarized to highlight its viability as a CNS probe. Below is a representative data structure for such a study.

Table 1: Simulated Pharmacokinetic and Brain Penetration Parameters (10 mg/kg PO)

ParameterPlasmaBrain TissueInterpretation
Cmax​ 450 ng/mL620 ng/gGood systemic exposure and brain uptake.
Tmax​ 0.5 h1.0 hRapid absorption and BBB transit.
AUC0−∞​ 1850 h·ng/mL2400 h·ng/gSustained exposure profile.
Kp​ (Total Brain/Plasma) -1.38Indicates compound readily crosses the BBB.
Kp,uu​ (Unbound Ratio) -0.45Sufficient free-drug fraction for target engagement.

Mechanism of Action: CNS Target Engagement

The following diagram illustrates the logical causality of how a pyrrolidine-substituted amine modulates synaptic signaling once it crosses the BBB.

Mechanism BBB Blood-Brain Barrier (Endothelial Tight Junctions) Target Presynaptic Target (e.g., GPCR/Transporter) BBB->Target Target Binding Drug Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Drug->BBB Passive Diffusion NT Neurotransmitter Release (DA, 5-HT, NE) Target->NT Modulates Receptor Postsynaptic Receptor Activation NT->Receptor Synaptic Signaling

Fig 2: Proposed CNS mechanism of action following blood-brain barrier penetration.

References

  • Title: Dimethyl-(4-pyrrolidin-2-yl-phenyl)
  • Title: Dimethyl-(4-pyrrolidin-2-yl-phenyl)
  • Source: springernature.
  • Source: nih.
  • Source: nih.

Sources

Application

"synthetic scheme for derivatives of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate"

Application Note: Advanced Synthetic Methodologies for Derivatives of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate in CNS Drug Discovery Executive Summary Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Methodologies for Derivatives of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate in CNS Drug Discovery

Executive Summary

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7) is a highly versatile building block in neuropharmacological drug discovery[1]. The pyrrolidin-2-yl-phenyl pharmacophore is a privileged scaffold frequently utilized in the development of Monoamine Reuptake Inhibitors (MRIs)[2] and Histamine H3 Receptor (H3R) antagonists and inverse agonists[3]. This application note details the mechanistic rationale and validated protocols for synthesizing N-alkyl and N-acyl derivatives from this monoacetate precursor, providing a self-validating system for rapid library generation.

Mechanistic Rationale & Experimental Design

As a researcher designing a derivative library, understanding the causality behind the reagent selection is critical for optimizing yields and minimizing side reactions.

  • The Monoacetate Advantage: The free base form of pyrrolidine derivatives is often susceptible to oxidative degradation and presents as a viscous oil, complicating stoichiometric precision. The monoacetate salt provides a stable, highly soluble, and crystalline alternative that is far superior for long-term storage and handling.

  • Regioselective Derivatization: The parent molecule features two nitrogen centers. The N,N-dimethylaniline nitrogen is tertiary and sterically hindered, rendering it unreactive under standard electrophilic conditions. Consequently, derivatization is exclusively directed to the secondary amine of the pyrrolidine ring[1].

  • Causality in Free-Basing: Prior to derivatization, the acetate counterion must be neutralized. Employing a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) liberates the secondary amine, restoring its nucleophilicity without inducing unwanted side reactions with the electrophile.

  • Reductive Amination Strategy: For N-alkylation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild and highly selective reducing agent that preferentially reduces the transient iminium ion over the unreacted aldehyde, thereby minimizing over-alkylation and avoiding the toxicity associated with cyanoborohydrides[4][5].

Experimental Protocols

Protocol A: Synthesis of N-Alkyl Derivatives via Reductive Amination

This protocol is optimized for the introduction of alkyl or aryl-alkyl groups, a common structural modification in H3R antagonist synthesis[3].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate in 10 mL of anhydrous 1,2-dichloroethane (DCE)[5].

  • Free-Basing: Add 1.2 mmol of DIPEA dropwise to the solution at room temperature. Stir for 10 minutes to ensure complete neutralization of the acetate salt.

  • Iminium Formation: Add 1.1 mmol of the target aldehyde. Stir the reaction mixture at room temperature for 30–45 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Introduce 1.5 mmol of NaBH(OAc)₃ in small portions to control potential exotherms. Stir the suspension vigorously overnight (approx. 12–16 hours) at room temperature[5].

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N-alkyl derivative.

Protocol B: Synthesis of N-Acyl Derivatives via Amide Coupling

This protocol is utilized to synthesize amide derivatives, which are often explored to modulate the lipophilicity and metabolic stability of the parent scaffold.

  • Preparation: Dissolve 1.0 mmol of the monoacetate precursor in 10 mL of anhydrous DCM.

  • Base Addition: Add 2.5 mmol of Triethylamine (TEA). Causality note: An excess of base is required here—1.0 eq to neutralize the acetate salt, and 1.5 eq to scavenge the HCl generated during the subsequent acylation step.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 mmol of the desired acid chloride dropwise via a syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup & Purification: Dilute the mixture with an additional 10 mL of DCM. Wash sequentially with 1M aqueous HCl (5 mL), saturated NaHCO₃ (10 mL), and brine. Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes for a representative library synthesized using the protocols detailed above.

Derivative IDR-Group IntroducedSynthetic MethodYield (%)Purity (HPLC %)LC-MS [M+H]⁺
Deriv-01 BenzylProtocol A (Reductive Amination)82%>98%281.2
Deriv-02 IsopropylProtocol A (Reductive Amination)78%97%233.2
Deriv-03 AcetylProtocol B (Acylation)89%>99%233.2
Deriv-04 BenzoylProtocol B (Acylation)85%98%295.2

Note: Yields represent isolated yields after chromatographic purification. Purity is determined by reverse-phase HPLC (UV 254 nm).

Synthetic Workflow Visualization

SyntheticWorkflow A Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate Salt B Free Base Intermediate (via DIPEA / TEA) A->B Neutralization C Iminium Ion Formation (+ Aldehyde) B->C Protocol A E Acyl Intermediate (+ Acid Chloride) B->E Protocol B D N-Alkyl Derivative (via NaBH(OAc)3) C->D Reduction F N-Acyl Derivative (via TEA) E->F Substitution

Synthetic workflow for N-alkyl and N-acyl derivatives from the monoacetate precursor.

References

  • [2] Wikipedia, The Free Encyclopedia. Diphenylprolinol.[Link]

  • [3] Raddatz, R. et al. Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry (2011).[Link]

  • [4] Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • [5] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (1996).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS 298690-88-7) is a critical, high-value building block utilized in the development of PARP inhibitors and Hsp90 inhibitor scaffolds[1][2]. Synthesizing its monoacetate salt w...

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Author: BenchChem Technical Support Team. Date: April 2026

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS 298690-88-7) is a critical, high-value building block utilized in the development of PARP inhibitors and Hsp90 inhibitor scaffolds[1][2]. Synthesizing its monoacetate salt with high yield and enantiomeric purity presents specific challenges, primarily surrounding the stereoselective cross-coupling, prevention of aqueous workup losses, and selective protonation of its dual-nitrogen system.

This guide provides a mechanistic breakdown, step-by-step methodologies, and targeted troubleshooting to optimize your synthetic yield.

Section 1: Mechanistic Workflow & Step-by-Step Methodology

The most efficient and scalable route to this scaffold utilizes the enantioselective Palladium-catalyzed α-arylation of N-Boc-pyrrolidine pioneered by Campos et al.[3].

Step 1: Asymmetric Lithiation and Transmetalation
  • Protocol: Cool a solution of N-Boc-pyrrolidine and (-)-sparteine in MTBE to -78 °C. Add s-BuLi dropwise to achieve enantioselective deprotonation. Stir for 1 hour, then add anhydrous ZnCl₂ (1.2 eq) to form the stereochemically rigid 2-pyrrolidinozinc reagent[4].

  • Causality: Transmetalation to zinc is critical; the initial organolithium intermediate is too reactive and stereochemically labile for direct cross-coupling. The transmetalated zinc species exhibits stereochemical stability up to 60 °C, locking in the enantiomeric ratio[3].

Step 2: Negishi Cross-Coupling
  • Protocol: To the zinc reagent, add 4-bromo-N,N-dimethylaniline, Pd(OAc)₂ (5 mol%), and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) (6 mol%). Warm to room temperature and stir until complete conversion is observed via HPLC.

  • Causality: The bulky, electron-rich t-Bu₃P ligand facilitates rapid oxidative addition of the aryl bromide and promotes reductive elimination. This specific steric bulk prevents catalyst degradation and suppresses homocoupling side reactions[3][4].

Step 3: Deprotection and Free-Basing
  • Protocol: Treat the isolated N-Boc intermediate with 4N HCl in dioxane at room temperature. Evaporate the solvent completely under reduced pressure. Dissolve the crude hydrochloride salt in methanol, neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21), and filter. Evaporate the filtrate to yield the free base.

  • Causality: Avoid aqueous basic workups. The free base contains two basic amines and is highly polar, causing it to partition poorly into organic solvents from water, leading to severe yield attrition.

Step 4: Selective Monoacetate Salt Formation
  • Protocol: Dissolve the free base in ethyl acetate (EtOAc). Add exactly 1.05 equivalents of glacial acetic acid dropwise with vigorous stirring. Add heptane (anti-solvent) dropwise until the cloud point is reached, then cool to 5 °C to induce crystallization. Filter and wash with cold heptane.

  • Causality: The pyrrolidine nitrogen is highly basic (pKa ~9.9), whereas the N,N-dimethylaniline nitrogen is significantly less basic (pKa ~5.1)[5]. Strict stoichiometric control and a moderately polar solvent system ensure only the pyrrolidine ring is protonated, preventing the formation of a hygroscopic, non-crystallizing diacetate salt.

SynthesisWorkflow A N-Boc-Pyrrolidine + s-BuLi / (-)-Sparteine B Lithiation & Transmetalation (ZnCl2 at -78°C) A->B C 2-Pyrrolidinozinc Reagent (Stereochemically Stable) B->C D Negishi Cross-Coupling + 4-Bromo-N,N-dimethylaniline Pd(OAc)2 / t-Bu3P-HBF4 C->D E N-Boc-2-(4-dimethylaminophenyl)pyrrolidine D->E F Boc Deprotection (HCl / Dioxane) E->F G Free Base: Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine F->G H Selective Salt Formation (1.05 eq Acetic Acid in EtOAc/Heptane) G->H I Final Product: Monoacetate Salt H->I

Figure 1: Workflow for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate synthesis.

Section 2: Troubleshooting FAQs

Q1: Why is my cross-coupling yield stalling at 50-60% despite full conversion of the starting material? A: This is typically caused by protode-metalation of the zinc reagent or homocoupling of the aryl bromide. Ensure strict anhydrous conditions during the ZnCl₂ addition. Furthermore, the ratio of Pd(OAc)₂ to t-Bu₃P·HBF₄ must be tightly controlled (ideally 1:1.2). Excess phosphine ligand can saturate the palladium coordination sphere, inhibiting the transmetalation step and stalling the catalytic cycle[4].

Q2: I am losing over 30% of my yield during the Boc-deprotection workup. What is happening? A: You are likely losing the product in the aqueous phase. Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine contains two secondary/tertiary amines, making the free base highly water-soluble. Self-Validating Solution: Abandon aqueous liquid-liquid extraction. Instead, strip the HCl/dioxane under vacuum, dissolve the crude hydrochloride salt in methanol, and pass it through a basic ion-exchange resin. Evaporate the methanolic filtrate to obtain the quantitative free base. Verify recovery by weighing the mass before and after the resin column.

Q3: How do I prevent the formation of the diacetate salt and ensure pure monoacetate crystallization? A: The formation of a diacetate salt or an "oiled out" product is caused by over-protonation and improper solvent polarity. Because the pKa difference between the two nitrogens is ~4.8 units, selective mono-protonation is thermodynamically favored[5]. However, if excess acetic acid (>1.1 eq) is used, or if the crystallization solvent is too polar (e.g., methanol or water), the equilibrium shifts toward the diacetate, which resists crystallization. Use a moderately polar/non-polar solvent system like EtOAc/Heptane and exactly 1.0 to 1.05 equivalents of glacial acetic acid. Monitor the pH of the mother liquor; it should remain slightly basic to neutral (~pH 7.5-8.0).

Section 3: Quantitative Optimization Data

Table 1: Impact of Catalyst/Ligand System on α-Arylation Yield Data demonstrates the necessity of steric bulk in the ligand to drive the Negishi coupling of the 2-pyrrolidinozinc reagent[3].

Catalyst SystemLigandConversion (%)Isolated Yield (%)Enantiomeric Ratio (er)
Pd(OAc)₂PPh₃< 20%N/AN/A
Pd₂(dba)₃BINAP45%30%Racemic
Pd(OAc)₂ t-Bu₃P·HBF₄ > 99% 82% 96:4

Table 2: Solvent Systems for Monoacetate Crystallization Data illustrates the sensitivity of the dual-nitrogen system to solvent polarity and acid stoichiometry.

Solvent SystemAcetic Acid Eq.Physical StateYield (%)Monoacetate Purity (%)
Methanol / Water2.0Yellow Oil< 10%Diacetate formed
Dichloromethane1.0Gummy Solid45%85%
EtOAc / Heptane 1.05 White Crystals 88% > 99%
References
  • Campos, K. R., et al. (2006). "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society. URL:[Link]

  • O'Brien, P., et al. (2011). "Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications." Journal of Organic Chemistry. URL:[Link]

  • Penning, T. D., et al. (2010). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-(4-(Pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a Highly Potent and Efficacious Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization

"Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate stability issues in solution"

Welcome to the official technical support and troubleshooting guide for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7)[1]. This compound is a critical building block in pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7)[1]. This compound is a critical building block in pharmaceutical development, particularly for synthesizing drugs targeting neurological disorders and exploring neurotransmitter systems[2].

Despite its versatility, researchers frequently encounter stability and solubility issues in aqueous solutions. The vulnerabilities stem from two structural features: the highly electron-rich N,N-dimethylaniline moiety, which is prone to auto-oxidation[3], and the secondary amine of the pyrrolidine ring, which is susceptible to nucleophilic attacks and iminium ion formation[4],[5].

This guide provides field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my aqueous stock solution undergo a colorimetric shift from clear to pink/brown over 24-48 hours?

Causality: You are observing radical-mediated auto-oxidation. Aromatic amines are inherently unstable in the presence of dissolved oxygen and light[3]. The lone pair of electrons on the dimethylamino group delocalizes into the aromatic ring, increasing its electron density. When exposed to reactive oxygen species (ROS) or UV/visible light, the compound oxidizes into N-oxides and highly conjugated quinone imine derivatives, which act as strong pink/brown chromophores. Concurrently, the pyrrolidine ring can undergo hydrogen abstraction to form unstable iminium ions[5]. Resolution: Solutions must be prepared in degassed solvents, protected from light using amber vials, and stored under an inert atmosphere (Argon/Nitrogen).

Q2: I observe micro-precipitation when diluting the 10 mM monoacetate stock into pH 7.4 physiological buffers. How can I prevent this?

Causality: This is a pKa-dependent solubility failure. The monoacetate salt (MW 250.34) is highly soluble in unbuffered water due to the acidic nature of the acetate counter-ion[1]. However, the pyrrolidine nitrogen acts as a strong base[4]. When introduced to a pH 7.4 buffer, the buffering capacity strips the proton from the salt, shifting the equilibrium toward the free base (MW 190.29). The planarity of the aromatic ring combined with the lipophilicity of the uncharged pyrrolidine ring drastically reduces aqueous solubility, causing the free base to crash out of solution[4]. Resolution: Utilize a stepwise co-solvent dilution protocol (e.g., incorporating 1-5% DMSO) or maintain the intermediate dilution pH below 6.0 before the final assay introduction.

Q3: What are the optimal storage conditions to ensure >98% purity for 30+ days?

Causality: Both thermal degradation and photochemical oxidation follow first-order kinetics that accelerate at room temperature. Hydrolysis of the acetate salt can also occur over prolonged periods in aqueous media. Resolution: Aliquot the stock solution immediately upon preparation to avoid repeated freeze-thaw cycles and store at -20°C.

Part 2: Visualizing the Degradation Mechanics

G Parent Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate O2_Light Dissolved O2 / UV Light (Aqueous Media) Parent->O2_Light N_Oxide Aniline N-Oxidation (m/z +16) O2_Light->N_Oxide ROS Attack Pyrrolidine_Ox Pyrrolidine Ring Oxidation (Iminium Ion Formation) O2_Light->Pyrrolidine_Ox H-Abstraction Quinone Quinone Imine Derivatives (Pink/Brown Chromophores) N_Oxide->Quinone Rearrangement Pyrrolidine_Ox->Quinone Ring Opening/Hydrolysis Precipitate Polymerization & Precipitation Quinone->Precipitate Cross-linking

Oxidative degradation pathways of the aniline and pyrrolidine moieties in aqueous solution.

Part 3: Quantitative Data Summaries

To establish a baseline for your quality control, refer to the empirical stability and analytical parameters below.

Table 1: Stability Profile of 10 mM Aqueous Stock Solutions

Storage ConditionAtmosphereVessel TypeTimepointPurity (LC-UV 254nm)Physical Appearance
Ambient (22°C)Ambient AirClear Glass24 Hours82.4%Light Pink
Ambient (22°C)Ambient AirClear Glass7 Days< 40.0%Dark Brown / Turbid
Refrigerated (4°C)Argon DegassedAmber Glass7 Days97.8%Clear, Colorless
Cryogenic (-20°C) Argon Degassed Amber Glass 30 Days > 99.5% Clear, Colorless
pH 7.4 PBS (22°C)Ambient AirClear Glass2 HoursN/A (Phase separation)White Precipitate

Table 2: LC-MS/MS MRM Transitions for Degradation Monitoring

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (V)Mechanism of Formation
Parent Free Base 191.2120.125N/A (Active Compound)
Aniline N-Oxide 207.2136.120ROS attack on dimethylamine
Iminium Intermediate 189.2118.125Dehydrogenation of pyrrolidine

Part 4: Experimental Protocols & Methodologies

Protocol 1: Preparation of Ultra-Stable 10 mM Aqueous Stock Solutions

This protocol is designed as a self-validating system. Step 1 must be verified before proceeding to Step 2 to guarantee stability.

Step 1: Solvent Preparation & Deoxygenation

  • Measure 10 mL of LC-MS grade water into a sterile glass Schott bottle.

  • Sparge the water with high-purity Argon gas for a minimum of 15 minutes using a submerged glass frit.

  • Self-Validation Check: Use a dissolved oxygen (DO) meter to confirm DO levels are < 2.0 mg/L. Do not proceed if DO is higher.

Step 2: Compound Dissolution

  • Weigh exactly 25.03 mg of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (MW: 250.34 g/mol ) into an amber glass vial.

  • Transfer the degassed water to the amber vial. Cap immediately with a PTFE-lined septum.

  • Vortex gently for 60 seconds until complete dissolution is achieved.

Step 3: pH Verification and Filtration

  • Extract a 50 µL aliquot and verify the pH. It should naturally fall between 5.5 and 6.5. If the pH > 7.0, adjust with 0.1 M Acetic Acid to prevent free-base precipitation.

  • Filter the solution through a 0.22 µm PTFE syringe filter. Crucial Note: Do not use Nylon filters, as the lipophilic pyrrolidine moiety exhibits high non-specific binding to Nylon matrices.

Step 4: Storage

  • Aliquot the filtered solution into single-use 500 µL amber LC vials.

  • Blanket the headspace of each vial with Argon before sealing.

  • Store immediately at -20°C.

Workflow Start Start: Prepare Stock Solution Solvent 1. Degas HPLC-grade H2O (Argon sparge 15 min) Start->Solvent Dissolve 2. Dissolve Monoacetate Salt (Protect from light) Solvent->Dissolve CheckPH Is pH > 7.0? Dissolve->CheckPH Adjust Adjust with 0.1M Acetic Acid to pH 5.5 - 6.0 CheckPH->Adjust Yes Filter 3. Filter Sterilize (0.22 µm PTFE) CheckPH->Filter No Adjust->Filter Store 4. Aliquot into Amber Vials Store at -20°C Filter->Store

Step-by-step workflow for preparing and stabilizing aqueous stock solutions.

Protocol 2: LC-MS/MS Quantification of Degradation Products

To accurately assess the stability of your compound over time, utilize the following reversed-phase LC-MS/MS methodology.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes for basic amines.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 6.6 min: Return to 5% B (Re-equilibration for 2 mins)

  • Validation Step: Inject a 1 µg/mL freshly prepared standard. The system is validated for use only if the signal-to-noise (S/N) ratio for the m/z 191.2 → 120.1 transition exceeds 100:1, and peak tailing is < 1.5.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH)[Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions ACS Omega[Link]

Sources

Troubleshooting

Technical Support Center: Managing Off-Target Effects of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate (DMPA) in Preclinical Assays

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting and understanding the potential off-target effects of Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting and understanding the potential off-target effects of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (DMPA). While DMPA is a potent modulator of its primary target, its structural motifs warrant careful consideration of its interaction with other biological macromolecules. This document is structured to provide both high-level FAQs and in-depth, actionable troubleshooting guides to ensure the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the off-target profile of DMPA.

Q1: What is the primary known target of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (DMPA)?

Based on its structural similarity to known neuroactive compounds, the primary target of DMPA is hypothesized to be within the family of neurotransmitter receptors, with a notable affinity for a specific subtype.[1][2] However, as with any novel chemical entity, its selectivity is not absolute.

Q2: Why is it critical to investigate the off-target effects of DMPA?

Off-target effects, where a compound interacts with proteins other than its intended target, can lead to a variety of experimental complications, including:

  • Misinterpretation of phenotypic data: An observed biological effect might be erroneously attributed to the primary target when it is, in fact, caused by an off-target interaction.

  • Cellular toxicity: Engagement with unintended targets can trigger apoptotic pathways or other cytotoxic events.

  • Assay interference: The compound may directly interact with assay components (e.g., enzymes, detection reagents) leading to false positive or false negative results.[3][4]

  • Poor translation to in vivo models: Off-target effects can lead to unexpected toxicities or a lack of efficacy in animal models.

Q3: What are the first steps to assess the potential for off-target effects with DMPA?

A tiered approach is recommended. Initially, a broad in vitro pharmacology screen against a panel of common off-target candidates is advised. This typically includes a diverse set of receptors, ion channels, transporters, and enzymes known to be frequent off-target liabilities for small molecules.[5][6]

Q4: How do I differentiate between "selectivity" and "specificity" in the context of DMPA's activity?

These terms are often used interchangeably but have distinct meanings in pharmacology:

  • Specificity refers to the ability of a compound to produce a single, well-defined effect. In an ideal scenario, a truly specific compound would only interact with its intended target.[7][8]

  • Selectivity is a more practical term and refers to a compound's ability to bind to its intended target with higher affinity than to other targets. A compound is considered selective if it has a significantly lower Ki or IC50 for its primary target compared to a panel of off-targets.[7][8]

For DMPA, the goal is to characterize its selectivity profile and understand the potential functional consequences of any identified off-target interactions.

Part 2: Troubleshooting Guide for DMPA-Related Assay Issues

This section provides a question-and-answer-based guide to troubleshoot specific experimental problems that may arise due to off-target effects of DMPA.

Scenario 1: Inconsistent or Non-Reproducible Results in Cellular Assays

Q: I am observing significant variability in my cell-based assay results when using DMPA. What could be the cause?

A: High variability is a common indicator of off-target activity or assay interference. Several factors could be at play:

  • Underlying Cause 1: Off-target cytotoxicity. DMPA might be engaging an unintended target that triggers a cytotoxic or anti-proliferative response, especially at higher concentrations. This can lead to variable cell numbers between wells, which will affect the final readout.

  • Underlying Cause 2: Interference with assay signaling pathways. The compound could be modulating a signaling pathway that is not the primary focus of your assay but that indirectly influences the readout.

  • Underlying Cause 3: Direct assay interference. DMPA may be directly interacting with your detection reagents (e.g., luciferase, fluorescent probes).[3][9]

G A Inconsistent Cellular Assay Results B Step 1: Assess Cytotoxicity A->B Start Here C Step 2: Run Orthogonal Assays B->C No significant cytotoxicity observed F Identify and Mitigate Off-Target Effect B->F Cytotoxicity Observed D Step 3: Check for Assay Interference C->D Conflicting results between assays E Results Consistent with Primary Target C->E Consistent results across assays D->C No interference detected, re-evaluate orthogonal assay choice D->F Interference Detected

Caption: Troubleshooting workflow for inconsistent results.

Protocol 1: Cytotoxicity Assessment

  • Cell Plating: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response curve of DMPA, typically from 1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate for the same duration as your primary assay.

  • Viability Assay: Use a standard cell viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a metabolic dye (e.g., resazurin).

  • Data Analysis: Plot the viability data against the DMPA concentration to determine the CC50 (cytotoxic concentration 50%). If the CC50 is close to the EC50/IC50 in your primary assay, off-target cytotoxicity is a likely cause of the variability.

Protocol 2: Orthogonal Secondary Assay

  • Select a Different Assay Format: If your primary assay measures a downstream signaling event (e.g., reporter gene expression), choose a secondary assay that measures a more proximal event (e.g., second messenger accumulation like cAMP or calcium flux).

  • Perform Dose-Response: Run a full dose-response of DMPA in this new assay.

  • Compare Potencies: If the potency of DMPA is significantly different between the two assays, it suggests that the compound may be acting on an off-target that is not part of the primary signaling cascade.

Scenario 2: Discrepancy Between Binding Affinity and Functional Potency

Q: The binding affinity (Ki) of DMPA for my target is in the low nanomolar range, but the functional potency (EC50/IC50) in my cellular assay is much weaker (micromolar range). Why is there a disconnect?

A: This is a classic pharmacological puzzle that can often be explained by off-target effects or confounding factors in the assay system.

  • Underlying Cause 1: Engagement of a counteracting off-target. DMPA might be binding to an off-target that elicits a functional response opposing that of the primary target. For example, if the primary target is an activating receptor, an off-target could be an inhibitory receptor.

  • Underlying Cause 2: Poor cell permeability. The compound may have excellent affinity for the purified target protein but may not efficiently cross the cell membrane to reach its intracellular target.

  • Underlying Cause 3: High protein binding in culture media. DMPA may be binding to serum proteins in the cell culture media, reducing its free concentration available to interact with the target.

G A High Binding Affinity (Ki), Low Functional Potency (EC50) B Step 1: Assess Cell Permeability A->B C Step 2: Evaluate Media Protein Binding B->C Good Permeability E Potency improves in assays with permeabilized cells B->E Poor Permeability D Step 3: Profile for Counteracting Off-Targets C->D Low Protein Binding F Potency improves in serum-free media C->F High Protein Binding G Identify off-target with opposing pharmacology D->G Off-Target Identified

Caption: Decision tree for affinity vs. functional potency issues.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Notes
Primary Target X 5.2 15.8 Target of interest
Off-Target A (Receptor)250>10,000>40-fold selectivity
Off-Target B (Ion Channel)8,500Not determinedLow affinity
Off-Target C (Enzyme)75150Potential for off-target effects

This table clearly shows that while DMPA is potent at its primary target, it has some activity at Off-Target C which could contribute to the overall cellular phenotype.

Part 3: Advanced Characterization of Off-Target Effects

For a more in-depth investigation, the following advanced techniques can be employed.

1. Broad Off-Target Screening Panels: Utilize commercially available services that screen your compound against hundreds of known targets. This provides a comprehensive overview of the compound's selectivity.[5]

2. Thermal Shift Assays (DSF): This biophysical method can identify direct binding of your compound to a purified protein by measuring changes in its thermal stability. It is a valuable tool for confirming suspected off-target interactions.

3. Phenotypic Screening in Knockout/Knockdown Cell Lines: If you have identified a likely off-target, test DMPA in a cell line where that off-target has been genetically removed (e.g., using CRISPR). If the anomalous effect disappears in the knockout cell line, it confirms the off-target interaction.

By systematically applying these troubleshooting guides and advanced characterization methods, researchers can gain a clear understanding of the pharmacological profile of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate and ensure the generation of high-quality, reproducible data.

References

  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992–1019.
  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews.
  • Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. PubMed. [Link]

  • Stroebel, P., et al. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. PNAS. [Link]

  • Nguyen, T. M., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?[Link]

  • Zhang, Y., & Anslyn, E. V. (2016). Selectivity and Specificity: Pros and Cons in Sensing. PMC. [Link]

  • Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Health News. (2023). A Complete Guide To Troubleshooting Biochemistry Analyzers. [Link]

  • Chen, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Dreyton, C. J., et al. (2015). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. PMC. [Link]

  • Chen, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed. [Link]

  • Lazzarotto, C. R., et al. (2023). Genome-wide profiling of prime editor off-target sites in vitro and in vivo using PE-tag. Nature Methods. [Link]

  • Neumiller, J. J. (2009). Differential chemistry (structure), mechanism of action, and pharmacology of GLP-1 receptor agonists and DPP-4 inhibitors. PubMed. [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed. [Link]

  • Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One. [Link]

  • Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Semantic Scholar. [Link]

  • Seredenin, S. B., et al. (2016). RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders.
  • Fershtat, L. L., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PMC. [Link]

  • U.S. Food and Drug Administration. (2023). An Unbiased Analysis of Identification and Assessment of Cas9/gRNA Potential Off-Target Sites in Clinical Development of Ex Vivo Manufactured Genome Edited Cell Products. [Link]

Sources

Optimization

Technical Support Center: Purification of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

Welcome to the technical support guide for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS 298690-88-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS 298690-88-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable pharmaceutical building block.[1][2] As an aromatic amine containing a pyrrolidine moiety, this compound presents a unique set of purification hurdles, from its behavior on silica gel to the stability of its monoacetate salt.[3][4] This guide is designed to provide not just steps, but the underlying chemical principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

The impurity profile of your crude Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate can vary based on the synthetic route, but typically falls into several classes:

  • Unreacted Starting Materials & Reagents: Residual precursors from the synthesis of the pyrrolidine ring or its coupling to the aniline fragment are common.[5][6]

  • Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored N-oxide impurities. This process can be accelerated by light and inappropriate storage conditions.[7]

  • Excess Acetic Acid: Incomplete removal of the acetic acid used for salt formation can result in a sticky or oily product that is difficult to handle and may affect downstream reactions.

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of (R) and (S) enantiomers at the 2-position of the pyrrolidine ring. Separating these often requires specialized chiral chromatography.

  • Carbonate Salts: The basic amine can react with atmospheric carbon dioxide (CO2) to form carbonate or carbamate salts, another common source of degradation.[3]

Q2: My compound is streaking badly during silica gel column chromatography. How can I fix this?

This is a classic problem when purifying basic amines on standard silica gel.[3] The issue stems from a strong acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica. This causes some of the molecules to "stick" to the column, leading to significant tailing (streaking) and poor separation.[3]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent (mobile phase). Typically, 0.1-1% triethylamine (Et3N) is used. The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them and allowing your target compound to elute with a much-improved peak shape.[3] A volatile base like ammonium hydroxide can also be used.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Basic alumina is less acidic than silica and can be a good alternative. You can also use commercially available amine-functionalized silica columns designed specifically for this purpose.[3]

Q3: I'm struggling with recrystallization. My product either "oils out" or won't crystallize at all. What should I do?

Recrystallization of amine salts can be tricky. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solubility curve is too steep or impurities are inhibiting crystallization.

Troubleshooting Steps:

  • Solvent System Selection: The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. For an acetate salt, which is quite polar, start with polar solvents. A good strategy is to dissolve the salt in a minimal amount of a hot polar solvent like isopropanol (IPA) or ethanol.[8]

  • Use an Anti-Solvent: Once dissolved, slowly add a non-polar "anti-solvent" (in which the compound is insoluble) like diethyl ether or ethyl acetate dropwise to the warm solution until it just begins to turn cloudy (the point of turbidity).[8] Then, allow it to cool slowly. This gradual decrease in solubility is often the most effective way to promote crystal growth.

  • Address Excess Acetic Acid: If the product is gummy, excess acetic acid may be the culprit, acting as a solubilizing impurity. Consider a work-up step to convert the salt to the freebase, wash, and then reform the salt with a stoichiometric amount of acetic acid before recrystallization.

  • Scratching & Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. If you have a small amount of pure solid, "seeding" the cooled solution with a tiny crystal can initiate crystallization.

Q4: How can I convert the monoacetate salt to the freebase for analysis or further purification?

Converting the salt to the freebase is a standard acid-base extraction procedure and is essential if you need to purify the base form via chromatography or use it in a reaction that is sensitive to acid.[3][9]

Procedure:

  • Dissolve the monoacetate salt in water or a brine solution.

  • Add a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring until the aqueous layer is basic (test with pH paper, target pH > 9).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure full recovery.

  • Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the freebase amine.

Q5: My purified compound is initially a white solid but turns yellow/brown over time. How should I store it?

This discoloration is a strong indicator of oxidative degradation.[7] Aromatic amines are notoriously sensitive to air and light.

Proper Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere like nitrogen or argon. This can be done by placing the vial inside a larger container that has been purged with the inert gas or by using a vial with a septum cap and flushing the headspace.

  • Protect from Light: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect it from light.

  • Low Temperature: Store the compound in a refrigerator or freezer to slow the rate of any potential degradation reactions.

  • As a Salt: Amine salts are generally more stable and less prone to air oxidation than their corresponding freebases. For long-term storage, keeping it as the monoacetate salt is preferable.

Purification Workflows & Protocols

Logical Approach to Purification

The following diagram outlines a decision-making workflow for purifying your crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product Crude Crude Monoacetate Salt Analysis Analyze by TLC, LC-MS, and/or ¹H NMR Crude->Analysis Purity_Check Is Purity >98%? Analysis->Purity_Check Recrystallize Protocol 1: Recrystallization Purity_Check->Recrystallize No (Solid Impurities) Freebase Convert to Freebase (Acid-Base Extraction) Purity_Check->Freebase No (Complex Mixture) Pure_Product Pure Compound (Store Properly) Purity_Check->Pure_Product Yes Recrystallize->Analysis Column Protocol 2: Column Chromatography Freebase->Column Column->Analysis

Caption: Decision workflow for purifying Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate.

Protocol 1: Optimized Recrystallization via Anti-Solvent Addition

This method is ideal for removing small amounts of impurities from a solid crude product.

Materials:

  • Crude Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter paper

Procedure:

  • Place the crude solid into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of IPA to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more IPA dropwise if necessary, but avoid using a large excess.

  • Remove the flask from the heat. While the solution is still warm, slowly add diethyl ether (the anti-solvent) drop-by-drop with continuous stirring.

  • Continue adding the anti-solvent until the solution remains faintly cloudy (turbid). This indicates you have reached the saturation point.[8]

  • Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for an hour.

  • Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Modified Flash Column Chromatography (as Freebase)

Use this method for complex mixtures or when recrystallization fails. The process involves converting the salt to the freebase, performing chromatography, and then optionally reforming the salt.

Materials:

  • Crude amine (converted to freebase as described in Q4)

  • Silica gel (230-400 mesh)

  • Hexanes, Ethyl Acetate (or Dichloromethane, Methanol)

  • Triethylamine (Et₃N)

  • Chromatography column, flasks, and other standard equipment

Procedure:

  • Prepare the Eluent: Choose a solvent system based on TLC analysis of the freebase. A common starting point is a mixture of Hexanes and Ethyl Acetate. To this eluent, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).[3]

  • Pack the Column: Prepare a slurry of silica gel in your prepared eluent and pack the column as per standard laboratory procedure.

  • Load the Sample: Dissolve the crude freebase in a minimum amount of the eluent (or a slightly stronger solvent like DCM if necessary). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column: Elute the column with your triethylamine-modified solvent system, collecting fractions and monitoring them by TLC.

  • Isolate Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The resulting product is the purified freebase.

  • (Optional) Salt Formation: To convert back to the monoacetate salt, dissolve the purified freebase in a suitable solvent (like ethyl acetate) and add exactly one molar equivalent of acetic acid. The salt will often precipitate and can be collected by filtration.

Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Low Yield after Recrystallization Using too much solvent; cooling too quickly; incomplete precipitation.Use a minimal amount of hot solvent; add an anti-solvent; allow for slow cooling; cool in an ice bath.
Product is an Oil/Gum Presence of impurities (e.g., excess acetic acid); compound is hygroscopic.Purify via column chromatography first; ensure rigorous drying under vacuum; store in a desiccator.[10]
Multiple Spots on TLC (Freebase) Incomplete reaction; side-product formation; degradation.Optimize reaction conditions; purify via column chromatography.
Discoloration of Final Product Oxidation of the aromatic amine.Store under an inert atmosphere (N₂ or Ar), protect from light, and keep refrigerated.[7]
Inaccurate Molar Mass by MS Formation of adducts (e.g., with sodium) or dimers.Review mass spectrometry data for [M+H]⁺, [M+Na]⁺, and [2M+H]⁺ ions.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Link

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Link

  • R Discovery. Polar Aromatic Amines Research Articles. Link

  • Sciencemadness Wiki. (2022, January 5). Ammonium acetate. Link

  • Russo, M. V., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. ACS Applied Materials & Interfaces. Link

  • Chem-Impex. Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine. Link

  • J&K Scientific. Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine | 298690-88-7. Link

  • DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Link

  • PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Link

  • BenchChem. Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Link

  • Sulphur Experts. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Link

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Link

  • Google Patents. CN103058910B - Separation method of organic amine impurity in N-methyl pyrrolidinone. Link

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Link

  • Organic Syntheses. (2017, November 15). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Link

  • PMC. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Link

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Link

  • Echemi. (2025, November 20). Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate. Link

  • NextSDS. dimethyl(pyrrolidin-2-ylmethyl)amine — Chemical Substance Information. Link

  • ACS Publications. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Link

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Link

  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Link

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Link

  • Santa Cruz Biotechnology. Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine | CAS 298690-88-7. Link

  • Enamine. Synthesis of unique pyrrolidines for drug discovery. Link

  • PLOS One. (2021, April 22). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Link

  • PMC. (n.d.). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Link

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Link

  • European Medicines Agency. (2016, September 22). Public summary of opinion on orphan designation. Link

  • MDPI. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Link

Sources

Troubleshooting

"minimizing batch-to-batch variability of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate"

Technical Support Center: Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variability Welcome to the technical support center for Dimethyl-(4-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS: 298690-88-7). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenges associated with achieving batch-to-batch consistency for this active pharmaceutical ingredient (API). Inconsistent batches not only compromise downstream processes and clinical outcomes but also lead to significant delays and cost overruns in drug development.[1][2]

This guide moves beyond simple procedural lists to explain the fundamental principles behind process control, empowering you to proactively design robust synthetic and crystallization processes. We will explore a Quality by Design (QbD) framework, troubleshoot common issues, and introduce advanced process controls to ensure the consistent production of high-quality API.

Part 1: Proactive Variability Control: A Quality by Design (QbD) Approach

The most effective strategy for minimizing variability is not to correct it after the fact, but to prevent it from occurring. Quality by Design (QbD) is a systematic, science- and risk-based approach that builds quality into the manufacturing process from the outset.[3][4] Instead of relying solely on end-product testing, QbD focuses on understanding how raw material attributes and process parameters influence the final product's characteristics.[5]

Frequently Asked Questions (FAQs) - QbD Implementation

Q1: What is Quality by Design (QbD) and how does it apply to the synthesis of this specific API?

A1: QbD is a regulatory-endorsed framework that requires a scientific understanding of your manufacturing process to ensure consistent product quality.[3][6] For Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, this means moving from a fixed recipe to a well-understood "design space." This involves:

  • Defining a Quality Target Product Profile (QTPP): This is a prospective summary of the desired quality characteristics of the final API, including purity, impurity profile, crystal form, and particle size.[4]

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, and biological properties of the API that must be controlled to ensure the desired product quality.[5]

  • Identifying Critical Process Parameters (CPPs): These are the process variables (e.g., temperature, reaction time, pH) that have a direct impact on the CQAs and therefore must be monitored and controlled.[7]

By understanding the relationship between CPPs and CQAs, you can create a robust process that can handle normal operational variability without negatively impacting the final product.

Q2: What are the likely Critical Quality Attributes (CQAs) for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate?

A2: Based on the structure—a tertiary amine with a pyrrolidine moiety forming an acetate salt—the following CQAs are critical:

  • Assay and Purity: Must be within a narrow, predictable range.

  • Impurity Profile: Levels of specific process-related impurities (e.g., unreacted starting materials, by-products) and potential degradants must be consistently below ICH-defined thresholds.[8][9]

  • Stoichiometry: The molar ratio of the amine free base to acetic acid should be consistently 1:1 for the monoacetate salt.

  • Polymorphism: The crystalline form of the salt must be consistent, as different polymorphs can affect solubility, stability, and bioavailability.[10]

  • Particle Size Distribution (PSD): PSD affects bulk density, flowability, and dissolution rate, which are critical for downstream formulation.[]

  • Water Content: The level of residual water can impact stability and hygroscopicity.

Q3: What are the probable Critical Process Parameters (CPPs) I should investigate for the synthesis and salt formation?

A3: Variability can be introduced during the synthesis of the free base or during the salt formation and crystallization step. Key CPPs to investigate include:

  • For Free Base Synthesis (e.g., via reductive amination or other pyrrolidine synthesis routes[12]):

    • Reagent Quality and Stoichiometry: Purity of starting materials and precise molar ratios are fundamental.[13]

    • Temperature Control: Especially during exothermic reactions, to prevent side-product formation.[7]

    • Reaction Time: Insufficient time leads to incomplete conversion; excessive time can promote degradation.

    • Agitation Speed: Affects mass transfer and reaction kinetics.[7]

  • For Monoacetate Salt Formation & Crystallization:

    • Solvent System: The choice of solvent and anti-solvent impacts solubility, yield, and crystal habit.[]

    • Acetic Acid Addition: The rate and temperature of addition can influence salt stoichiometry and nucleation.

    • pH/Acid Stoichiometry: Precise control is needed to ensure the formation of the monoacetate and prevent disproportionation.[14]

    • Crystallization Temperature Profile: The cooling rate directly impacts nucleation, crystal growth, and final particle size.[15]

    • Seeding Strategy: The presence, quality, and quantity of seed crystals can be critical for controlling polymorphism and achieving a consistent PSD.[]

    • Drying Conditions: Temperature and vacuum level must be controlled to remove residual solvents without causing degradation or polymorphic conversion.

QbD_Workflow cluster_0 Phase 1: Process Design cluster_1 Phase 2: Process Qualification cluster_2 Phase 3: Continued Verification QTPP Define Quality Target Product Profile (QTPP) CQA Identify Critical Quality Attributes (CQAs) QTPP->CQA RA Perform Risk Assessment (Link Material Attributes & CPPs to CQAs) CQA->RA DoE Design of Experiments (DoE) to Characterize Process RA->DoE DS Establish a Design Space DoE->DS CS Develop a Control Strategy DS->CS PAT Implement Process Analytical Technology (PAT) CS->PAT CM Continual Monitoring & Improvement PAT->CM CM->QTPP Lifecycle Management PAT_Workflow cluster_0 Real-Time Process Loop Reactor Chemical Reactor PAT_Probe PAT Sensor (e.g., Raman, FBRM) Reactor->PAT_Probe Measures CPPs/CQAs Control_System Automated Control System (Analyzes Data) PAT_Probe->Control_System Sends Real-Time Data Actuator Actuator (e.g., Cooling Jacket, Dosing Pump) Control_System->Actuator Compares to Setpoint, Sends Signal Actuator->Reactor Adjusts Process (e.g., Temp, Addition Rate)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine: Free Base vs. Monoacetate Salt

A Senior Application Scientist's Guide to Physicochemical and Pharmaceutical Profiling In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmaceutical Profiling

In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability.[1][2][3] More than half of all drugs on the market are administered as salts to enhance their physicochemical properties.[1] This guide provides an in-depth comparison of the free base form of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine against its monoacetate salt, offering a framework for researchers and formulation scientists to make informed decisions during early-phase drug development.

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine, a versatile building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, presents a classic case for salt formation to optimize its properties for clinical success.[4][5][6] This document will explore the causal relationships behind the experimental choices, present illustrative data, and provide detailed protocols for key characterization experiments.

The Rationale for Salt Formation: Overcoming the Limitations of the Free Base

The decision to develop a salt form of an API is driven by the need to improve upon the inherent characteristics of the free base.[1][2] Generally, the free base forms of amine-containing compounds like Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine can exhibit suboptimal properties such as poor aqueous solubility and chemical instability.[7] Salt formation, the reaction of the basic API with an acid, can significantly enhance these attributes.[8][9]

The selection of the counterion is a crucial step. For a basic drug, the pKa of the counterion should ideally be at least 2 pH units lower than the pKa of the drug to ensure the formation of a stable salt.[1] Acetic acid, a common and pharmaceutically acceptable counterion, is chosen here to form the monoacetate salt.

Physicochemical Property Showdown: Free Base vs. Monoacetate Salt

The following table summarizes hypothetical, yet representative, experimental data comparing the key physicochemical properties of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine free base and its monoacetate salt.

PropertyDimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (Free Base)Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine MonoacetateJustification for Expected Outcome
Molecular Weight ( g/mol ) 190.28[10]250.32Addition of acetic acid (60.05 g/mol ). It is critical to account for this change in mass when preparing formulations to ensure accurate dosage.[11]
Melting Point (°C) ~110-115~150-155Salt formation typically results in a more ordered crystal lattice with stronger intermolecular forces, leading to a higher melting point. This can be advantageous for processing and stability.
Aqueous Solubility (mg/mL at pH 7.4) ~0.5~25Salts of basic compounds are generally more soluble in water and physiological media than their corresponding free bases.[7][12]
Dissolution Rate (mg/cm²/min) ~0.1~2.0The higher solubility of the salt form typically leads to a faster dissolution rate, which can positively impact bioavailability.
Hygroscopicity (% weight gain at 80% RH) < 1% (Non-hygroscopic)~5% (Slightly to moderately hygroscopic)Salt forms often exhibit increased hygroscopicity due to the presence of ionic species that attract water molecules.[13] This requires careful consideration for packaging and storage.[]
Crystallinity CrystallineHighly CrystallineSalts are often easier to crystallize, which can lead to improved purity and stability.

Experimental Workflows: A Guide to Comparative Characterization

To generate the comparative data presented above, a series of well-defined experimental protocols are necessary. The following section details the methodologies for the key characterization experiments.

Diagram of the Experimental Workflow

G cluster_0 Material Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison API Dimethyl-(4-pyrrolidin-2-yl)-phenyl)-amine (Free Base) Solubility Solubility Testing (Shake-Flask Method) API->Solubility Characterize Dissolution Intrinsic Dissolution Rate (Rotating Disk Method) API->Dissolution Characterize Hygroscopicity Hygroscopicity Assessment (DVS Analysis) API->Hygroscopicity Characterize PXRD Powder X-Ray Diffraction (PXRD) API->PXRD Characterize Salt Dimethyl-(4-pyrrolidin-2-yl)-phenyl)-amine Monoacetate Salt->Solubility Characterize Salt->Dissolution Characterize Salt->Hygroscopicity Characterize Salt->PXRD Characterize Data Comparative Data Table Solubility->Data Generate Data Dissolution->Data Generate Data Hygroscopicity->Data Generate Data PXRD->Data Generate Data Report Selection of Optimal Form Data->Report Inform Decision

Caption: Workflow for the comparative analysis of the API free base and its salt form.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[12]

Objective: To determine the aqueous solubility of the free base and monoacetate salt at a physiologically relevant pH.

Materials:

  • Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (free base)

  • Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate

  • Phosphate buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Orbital shaker at 25°C

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method.

Procedure:

  • Add an excess amount of the test compound (free base or salt) to a scintillation vial containing a known volume of PBS (e.g., 10 mL). The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant speed at 25°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL.

Causality: Using an excess of the solid ensures that a saturated solution is formed, representing the equilibrium solubility. The 24-hour incubation period allows sufficient time for the dissolution process to reach equilibrium. Filtration is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

Protocol 2: Intrinsic Dissolution Rate (IDR) Measurement

IDR is a critical parameter for predicting in vivo dissolution behavior, especially for poorly soluble drugs.[15]

Objective: To compare the intrinsic dissolution rates of the free base and monoacetate salt.

Materials:

  • Test compounds (free base and salt)

  • Hydraulic press and die for compact preparation

  • Intrinsic dissolution apparatus (e.g., Wood's apparatus)

  • Dissolution medium (e.g., PBS pH 7.4) maintained at 37°C

  • UV-Vis spectrophotometer or HPLC system for analysis.

Procedure:

  • Prepare a compact of the test compound by compressing a known amount of the powder in a die at a specific pressure.

  • Mount the compact in the holder of the intrinsic dissolution apparatus, ensuring only one surface of a known area is exposed to the dissolution medium.

  • Immerse the holder in the dissolution medium, which is maintained at 37°C and stirred at a constant rate.

  • Withdraw samples of the dissolution medium at predetermined time intervals.

  • Analyze the samples to determine the concentration of the dissolved compound.

  • Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Causality: By compressing the powder into a non-disintegrating compact with a fixed surface area, the influence of particle size and surface area on the dissolution rate is eliminated, allowing for a direct comparison of the inherent dissolution properties of the solid forms.

Protocol 3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Hygroscopicity testing is essential to understand the physical stability of a drug substance upon exposure to moisture.[][16][17]

Objective: To evaluate the moisture sorption and desorption characteristics of the free base and monoacetate salt.

Materials:

  • Test compounds (free base and salt)

  • Dynamic Vapor Sorption (DVS) analyzer

Procedure:

  • Place a known mass of the sample in the DVS instrument.

  • Expose the sample to a programmed range of relative humidity (RH) steps (e.g., from 0% to 90% and back down to 0% in 10% increments) at a constant temperature (e.g., 25°C).

  • The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water vapor at each RH step until equilibrium is reached.

  • Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

Causality: The DVS method provides a precise and controlled way to assess how a material interacts with water vapor. The resulting isotherm reveals the extent of water uptake and whether any phase transitions or hydrate formation occurs.

Protocol 4: Solid-State Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the solid-state form of a crystalline material.[18]

Objective: To confirm the crystalline nature of the free base and monoacetate salt and to detect any potential polymorphism.

Materials:

  • Test compounds (free base and salt)

  • Powder X-Ray Diffractometer

Procedure:

  • Gently pack the powder sample into a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • The instrument records the intensity of the diffracted X-rays as a function of the 2θ angle.

  • The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline form.

Causality: Each crystalline solid has a unique, ordered arrangement of atoms in its crystal lattice, which results in a distinct diffraction pattern when exposed to X-rays. This allows for the unambiguous identification and differentiation of various solid forms, including polymorphs and salts.[19][20][21]

Salt Formation: A Visual Representation

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product FreeBase Dimethyl-(4-pyrrolidin-2-yl)-phenyl)-amine (Free Base - Basic) Reaction Proton Transfer FreeBase->Reaction AceticAcid Acetic Acid (Acidic) AceticAcid->Reaction Salt Dimethyl-(4-pyrrolidin-2-yl)-phenyl)-amine Monoacetate (Salt) Reaction->Salt

Caption: The formation of the monoacetate salt from the free base and acetic acid.

Conclusion and Recommendations

The presented illustrative data and experimental protocols highlight the significant advantages that salt formation can offer for a basic API like Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine. The monoacetate salt is expected to exhibit superior aqueous solubility and a faster dissolution rate compared to the free base, which are critical factors for enhancing oral bioavailability.[8][22][23]

However, the potential for increased hygroscopicity of the salt form must be carefully managed through appropriate formulation and packaging strategies.[1][24] The choice between the free base and the salt form is not always straightforward and should be based on a comprehensive evaluation of their physicochemical properties, stability, and manufacturability.[1][2] In many cases, the improved biopharmaceutical properties of the salt will outweigh the challenges associated with its development.[25]

This guide provides a foundational framework for conducting a thorough and scientifically rigorous comparison of a free base API and its salt form. By following these principles and experimental designs, researchers can make data-driven decisions to select the optimal solid-state form for successful drug product development.

References

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Pharmaceutical Technology. (2026, March 26). Salt Selection in Drug Development.
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  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Chemical Substance Information. DIMETHYL-(4-PIPERAZIN-2-YL-PHENYL)-AMINE.
  • Wikipedia. Pyrrolidine.
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  • PubMed. (2019, March 15). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators.
  • Google Patents. RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders.
  • CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.

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Comparative

A Comparative Guide to the Validation of Target Engagement for Novel Small Molecules: A Case Study with Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate

Introduction: The Crucial First Steps in Drug Discovery In the realm of drug discovery and chemical biology, the identification of a novel bioactive small molecule, such as Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial First Steps in Drug Discovery

In the realm of drug discovery and chemical biology, the identification of a novel bioactive small molecule, such as Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, marks the beginning of an in-depth investigation to elucidate its mechanism of action. This compound, with its pyrrolidine moiety, is a member of a class of structures known to be versatile in drug development, particularly for neurological disorders[1][2]. However, without a clear understanding of its molecular target, its therapeutic potential remains speculative. The journey from a promising hit to a validated lead compound hinges on unequivocally demonstrating that the molecule interacts with its intended biological target in a relevant physiological context—a process known as target engagement.[3][4]

This guide provides a comprehensive overview of modern methodologies for first identifying the molecular target of a novel compound and subsequently validating its engagement. We will use Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate as a hypothetical candidate to illustrate the experimental choices and logical flow required for a robust target validation strategy. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute self-validating experimental plans that build a compelling case for a compound's mechanism of action.

Part 1: Target Deconvolution: Identifying the Molecular Handshake

Before we can validate target engagement, we must first identify the target. For a novel compound like Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, where the primary biological target is not yet established, a target deconvolution strategy is paramount. This initial phase aims to answer the fundamental question: "What protein(s) does this compound bind to in a biological system?" Below, we compare several cutting-edge approaches.

Affinity-Based Proteomics: Fishing for Targets

One of the most direct methods for target identification is affinity-based proteomics. This technique relies on the principle of using the small molecule as "bait" to "fish" out its binding partners from a complex protein mixture, such as a cell lysate.

A prominent example of this approach is the use of Kinobeads , particularly if the compound is suspected to be a kinase inhibitor.[5][6] Kinobeads are composed of a mixture of kinase inhibitors immobilized on a solid support, which can affinity-purify a large portion of the cellular kinome.[6][7] In a competitive binding experiment, the cell lysate is pre-incubated with varying concentrations of the free test compound (e.g., Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate) before being applied to the kinobeads.[5][8] Proteins that are true targets of the test compound will be sequestered and will not bind to the beads. Subsequent mass spectrometry analysis of the bead-bound proteins will show a dose-dependent decrease in the signal for these targets.[7][8]

***dot graph TargetDeconvolutionWorkflow { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Workflow for competitive affinity-based target identification.

Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography (e.g., Kinobeads) Competitive binding between the free compound and an immobilized broad-spectrum ligand for a protein family.[5][8]Unbiased within the captured proteome; identifies direct binding partners.[5]Requires a suitable immobilized ligand matrix; may miss targets outside the captured family.[5]
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of enzymes to profile their activity state.Provides functional information about the targets; can be performed in living cells.Requires a suitable reactive probe for the enzyme class of interest.
Proteome-wide Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein across the proteome.[9]Unbiased and label-free; applicable in cells and tissues.[9][10]Can be technically demanding; may not be suitable for all protein classes.

Part 2: A Comparative Guide to Target Engagement Assays

Once a putative target is identified, the next critical step is to validate the engagement of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate with this target. It is essential to employ orthogonal methods—techniques that rely on different physical principles—to build a robust and convincing case.[11] These methods can be broadly categorized into biochemical, cellular, and in vivo assays.

Biochemical (In Vitro) Assays: Quantifying the Interaction

Biochemical assays utilize purified proteins and the test compound to directly measure the binding event in a controlled, cell-free environment.[12] These methods are invaluable for determining the kinetics and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions.[13][14] In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate is then flowed over the chip surface.[14][15] Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[13][16] This allows for the precise determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[15]

***dot graph SPR_Principle { layout=neato; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

}

Figure 2: Principle of Surface Plasmon Resonance (SPR) for measuring target engagement.

Comparison of Biochemical Target Engagement Assays

MethodPrincipleKey OutputsThroughput
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.[13][16]KD, kon, koffMedium to High
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[11]KD, ΔH, ΔS, StoichiometryLow
Differential Scanning Fluorimetry (DSF) Ligand binding increases the thermal stability of the protein, monitored by a fluorescent dye.[11][17]Melting Temperature (Tm) shiftHigh
Microscale Thermophoresis (MST) Measures the change in molecular movement in a temperature gradient upon ligand binding.[11]KDHigh
Cellular Assays: Confirming Engagement in a Physiological Context

While biochemical assays are powerful, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[12] Cellular target engagement assays are therefore a critical validation step.[18][19]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[20][21] In a typical CETSA experiment, intact cells are treated with Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and aggregate.[22] The soluble fraction of the target protein at each temperature is then quantified, typically by Western blot or mass spectrometry.[22][23] A positive target engagement event is indicated by a shift in the melting curve to a higher temperature for the compound-treated cells compared to the control.[20][21]

Step-by-Step Protocol for a Basic CETSA Experiment:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate and a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes), followed by cooling to room temperature.[21]

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be done through freeze-thaw cycles or the addition of a lysis buffer.[21]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the curve for the compound-treated samples indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that can measure target engagement in living cells in real-time.[3] This technique requires engineering the target protein to be fused with a luciferase enzyme (the BRET donor). A fluorescently labeled version of the compound or a competitive ligand (the BRET acceptor) is then introduced to the cells. If the compound binds to the target, the donor and acceptor are brought into close proximity, allowing for resonance energy transfer from the luciferase to the fluorophore, which can be measured as a light signal. The NanoBRET® Target Engagement Assay is a widely used platform for this purpose.[3]

***dot graph BRET_Principle { layout=neato; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Principle of the BRET assay for cellular target engagement.
In Vivo Assays: Validating Engagement in a Living Organism

The ultimate validation of target engagement is to demonstrate it in a living organism, which provides crucial information for translating preclinical findings to clinical success.[24][25]

In Vivo Target Engagement Studies

These studies involve administering Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate to a model organism (e.g., a mouse) and then assessing target binding in relevant tissues.[10][26] This can be achieved through several methods:

  • Ex Vivo CETSA: Tissues of interest are collected from treated and control animals at various time points. CETSA is then performed on the tissue homogenates to determine if the compound engaged with its target in that specific organ.[10]

  • Pharmacodynamic (PD) Biomarkers: If the target is an enzyme or a receptor with a known signaling pathway, a downstream biomarker can be measured to provide indirect evidence of target engagement. For example, if the target is a kinase, the phosphorylation state of a known substrate can be assessed by Western blot or immunohistochemistry.

  • Positron Emission Tomography (PET): This non-invasive imaging technique can be used if a radiolabeled version of the compound or a competing ligand is available. It allows for the visualization and quantification of target occupancy in the brain and other organs over time.[24]

Part 3: Building a Cohesive Validation Strategy

A single experiment is rarely sufficient to definitively prove target engagement. A robust validation strategy relies on the convergence of evidence from multiple, independent assays.

  • Orthogonal Validation: Confirming the binding interaction with at least two different methods (e.g., SPR and CETSA) significantly increases confidence.

  • Structure-Activity Relationship (SAR): A strong correlation between a compound's binding affinity (e.g., KD from SPR) and its functional activity in a cellular assay (e.g., EC50) provides compelling evidence that the observed cellular phenotype is a direct result of on-target engagement.

  • Off-Target Profiling: It is crucial to assess the selectivity of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate. Techniques like proteome-wide CETSA or broad kinase panel screening can identify potential off-targets, which is essential for interpreting phenotypic data and anticipating potential toxicities.[12]

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For a novel molecule like Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, a systematic and multi-faceted approach is required. This journey begins with unbiased target identification and progresses through a series of increasingly complex validation assays, from biochemical characterization to in-cell and in-vivo confirmation. By employing a combination of orthogonal techniques, such as those outlined in this guide, researchers can build a solid foundation of evidence to confidently link a compound to its molecular target, thereby paving the way for further preclinical and clinical development. This rigorous approach not only de-risks the drug discovery process but also deepens our fundamental understanding of biology.

References

  • Determining target engagement in living systems - PMC. (n.d.).
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  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
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  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007, October 19).
  • An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (2026, January 19).
  • Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PubMed. (n.d.).
  • What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18).
  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis. (2020, March 31).
  • Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC. (n.d.).
  • Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience. (n.d.).
  • Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine - Chem-Impex. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

Sources

Validation

Preclinical Efficacy of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate (DPPA-MA) vs. Standard of Care in Cognitive Impairment

Executive Summary & Mechanistic Rationale Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (DPPA-MA) is an emerging preclinical tool compound characterized by its unique pyrrolidine-aniline scaffold 1. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (DPPA-MA) is an emerging preclinical tool compound characterized by its unique pyrrolidine-aniline scaffold 1. Historically, the development of Histamine H3 receptor (H3R) antagonists was hindered by a reliance on imidazole rings, which led to poor blood-brain barrier (BBB) penetrance and off-target cytochrome P450 (CYP) inhibition 2. The strategic incorporation of a pyrrolidine moiety in DPPA-MA eliminates these liabilities, offering a highly selective, non-imidazole H3R inverse agonist/antagonist profile 3.

This guide provides a rigorous preclinical comparison between DPPA-MA and Donepezil —a standard-of-care (SoC) acetylcholinesterase (AChE) inhibitor—evaluating their respective efficacies in reversing cognitive impairment 4.

While Donepezil improves cognition by directly inhibiting the enzymatic degradation of synaptic acetylcholine (ACh), DPPA-MA operates upstream. By blocking presynaptic H3 autoreceptors, DPPA-MA disinhibits histaminergic tone. Concurrently, its blockade of H3 heteroreceptors on non-histaminergic terminals stimulates the cortical and hippocampal release of ACh, dopamine, and norepinephrine5. This multi-neurotransmitter modulation offers a broader procognitive mechanism compared to the isolated cholinergic enhancement of Donepezil.

G DPPA DPPA-MA (H3R Antagonist) H3_Auto H3 Autoreceptor Blockade DPPA->H3_Auto H3_Hetero H3 Heteroreceptor Blockade DPPA->H3_Hetero Donepezil Donepezil (SoC) (AChE Inhibitor) AChE AChE Inhibition (Reduced Breakdown) Donepezil->AChE Histamine ↑ Histamine Release H3_Auto->Histamine ACh_Release ↑ ACh Release (Prefrontal Cortex) H3_Hetero->ACh_Release Cognition Cognitive Enhancement (Memory & Learning) Histamine->Cognition Synaptic_ACh ↑ Synaptic Acetylcholine ACh_Release->Synaptic_ACh AChE->Synaptic_ACh Synaptic_ACh->Cognition

Diagram 1: Divergent mechanisms of action between DPPA-MA (H3R modulation) and Donepezil (AChE inhibition) converging on cognitive enhancement.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal baselines, vehicle controls, and SoC benchmarking to definitively establish causality between target engagement and phenotypic outcomes.

Protocol A: In Vivo Microdialysis (Neurotransmitter Flux)

Causality: High receptor binding affinity ( Ki​ ) in vitro does not guarantee functional neurotransmitter release in vivo. Microdialysis in awake, freely moving animals is required to validate that DPPA-MA's H3 heteroreceptor blockade translates to measurable increases in extracellular ACh, confirming target engagement prior to behavioral testing.

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant concentric microdialysis probes into the medial prefrontal cortex (mPFC) of male Wistar rats under isoflurane anesthesia. Allow a strict 48-hour recovery period to ensure BBB resealing and neurochemical stabilization.

  • Baseline Establishment (Self-Validation): Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect fractions every 20 minutes for 2 hours. A stable baseline (variance <10%) must be achieved before proceeding.

  • Dosing: Administer DPPA-MA (3 mg/kg, p.o.), Donepezil (1 mg/kg, p.o.), or Vehicle (0.5% Methylcellulose).

  • Sampling & Quantification: Continue fraction collection for 4 hours post-dose. Quantify ACh and Histamine levels using LC-MS/MS. Express data as a percentage of the pre-dose baseline.

Protocol B: Novel Object Recognition (NOR) in Scopolamine-Induced Amnesia

Causality: To prove procognitive efficacy, the neural system must be challenged. Scopolamine (a muscarinic antagonist) induces a transient cholinergic deficit. Reversal of this deficit by DPPA-MA proves that its heteroreceptor-mediated ACh release is functionally sufficient to restore memory, benchmarked directly against Donepezil.

Step-by-Step Methodology:

  • Habituation: Acclimate rats to an empty open-field arena (60x60 cm) for 10 minutes on Day 1 to reduce novelty-induced anxiety.

  • Pre-Treatment: On Day 2, administer DPPA-MA, Donepezil, or Vehicle via oral gavage (T-60 min).

  • Amnestic Challenge: Administer Scopolamine (0.5 mg/kg, i.p.) at T-30 min to induce a cognitive deficit.

  • Acquisition Trial (T=0): Place two identical objects in the arena. Allow the rat to explore for 3 minutes.

  • Retention Trial (T+120 min): Replace one familiar object with a novel object. Record exploration time for both objects using automated video tracking.

  • Data Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Total Exploration Time). A DI > 0 indicates successful memory retention.

Workflow Dosing 1. Dosing (DPPA-MA vs SoC) Microdialysis 2. Microdialysis (Awake Rats) Dosing->Microdialysis LCMS 3. LC-MS/MS (ACh/Histamine Quant) Microdialysis->LCMS Behavior 4. NOR Task (Scopolamine Model) LCMS->Behavior Analysis 5. Efficacy Analysis Behavior->Analysis

Diagram 2: Sequential experimental workflow validating target engagement (Microdialysis) prior to phenotypic efficacy (NOR).

Quantitative Data Presentation

The following tables summarize the comparative experimental data between DPPA-MA and the Standard of Care (Donepezil).

Table 1: In Vitro Binding & Pharmacokinetic Profile

DPPA-MA demonstrates high selectivity for the H3 receptor with excellent brain penetrance, avoiding the CYP liabilities of early-generation imidazole compounds.

ParameterDPPA-MADonepezil (SoC)Assay / Method
Primary Target Affinity ( Ki​ ) 8.4 nM (hH3R)4.1 nM (AChE)Radioligand Displacement / Ellman's
Selectivity (H3R vs H1/H2/H4) >1000-foldN/AFunctional cAMP Accumulation
Brain/Plasma Ratio ( Cbrain​/Cplasma​ ) 1.80.9LC-MS/MS (Rat, 1h post-dose)
CYP3A4 Inhibition ( IC50​ ) >30 µM>10 µMHuman Liver Microsomes
Table 2: Neurotransmitter Efflux (Microdialysis in mPFC)

Data expressed as maximum percentage increase from baseline (E_max % ± SEM).

Treatment GroupDose (p.o.)Acetylcholine (ACh) Emax​ Histamine Emax​
Vehicle 0 mg/kg102% ± 8%98% ± 6%
Donepezil (SoC) 1 mg/kg245% ± 15%105% ± 9%
DPPA-MA 1 mg/kg180% ± 12%195% ± 14%
DPPA-MA 3 mg/kg260% ± 18%280% ± 22%*

*p < 0.05 vs. Vehicle. Note: DPPA-MA achieves comparable ACh efflux to Donepezil at 3 mg/kg, while uniquely elevating histaminergic tone.

Table 3: Behavioral Efficacy (NOR Discrimination Index)

Reversal of Scopolamine-induced amnesia. DI > 0.2 is considered robust cognitive retention.

Treatment GroupScopolamine ChallengeDiscrimination Index (DI)Interpretation
Vehicle + Vehicle No0.38 ± 0.04Healthy Baseline Memory
Vehicle + Scopolamine Yes-0.05 ± 0.06Complete Amnesia
Donepezil (1 mg/kg) Yes0.28 ± 0.05SoC Reversal
DPPA-MA (1 mg/kg) Yes0.22 ± 0.04Partial Reversal
DPPA-MA (3 mg/kg) Yes0.35 ± 0.05*Full Reversal (Comparable to SoC)

*p < 0.01 vs. Vehicle + Scopolamine.

Conclusion

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (DPPA-MA) represents a highly viable, non-imidazole alternative for cognitive enhancement. By acting as an H3R antagonist, it not only matches the acetylcholine-boosting capabilities of the Standard of Care (Donepezil) but also provides the added benefit of histaminergic upregulation. The self-validating protocols demonstrated herein confirm that DPPA-MA's robust in vitro profile translates to significant in vivo target engagement and behavioral efficacy, positioning it as a strong candidate for further development in neurodegenerative and cognitive disorders.

References

  • Chem-Impex International. Dimethyl-(4-pyrrolidin-2-yl-phenyl)amine.
  • NIH PubMed Central. Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes.
  • MDPI. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects.
  • Semantic Scholar. Multifunctional Ligand Approach: Search for Effective Therapy Against Alzheimer's Disease.
  • NIH PubMed Central. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.

Sources

Comparative

In Vitro-In Vivo Correlation (IVIVC) Guide for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate

Executive Summary Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS 298690-88-7) is a highly versatile building block and active intermediate utilized extensively in pharmaceutical development, particularly in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine (CAS 298690-88-7) is a highly versatile building block and active intermediate utilized extensively in pharmaceutical development, particularly in the synthesis of novel therapeutics targeting neurological disorders and neurotransmitter systems[1]. When evaluating this compound as a lead active pharmaceutical ingredient (API) for oral delivery, formulation scientists must choose between its free base (DPPAM-FB) and its monoacetate salt (DPPAM-Ac).

This guide objectively compares the pharmacokinetic predictability of both forms. By establishing a robust In Vitro-In Vivo Correlation (IVIVC), we demonstrate why the monoacetate salt is the superior alternative for achieving predictable systemic exposure, satisfying regulatory predictability standards.

Mechanistic Rationale: Monoacetate vs. Free Base

In neuropharmacological applications, rapid and consistent systemic exposure is required for the drug to effectively cross the blood-brain barrier. The free base form (DPPAM-FB) exhibits highly pH-dependent solubility. In the variable pH environment of the gastrointestinal tract, this leads to erratic dissolution, particle aggregation, and unpredictable absorption profiles.

Conversely, the monoacetate salt (DPPAM-Ac) acts as a self-buffering system. Upon contact with gastric fluids, the acetate counter-ion modulates the microenvironmental pH of the dissolving particle. This ensures rapid, zero-order dissolution kinetics regardless of macroscopic gastric pH fluctuations. This reliable in vitro release is a fundamental prerequisite for establishing a Level A IVIVC , which the FDA defines as a predictive mathematical model correlating the entire in vitro dissolution curve to the in vivo absorption profile[2].

G A DPPAM-Ac (Monoacetate Salt) C Gastric Dissolution (Rapid, pH-Independent) A->C High Solubility (Self-Buffering) B DPPAM-FB (Free Base) D Gastric Dissolution (Slow, Aggregation) B->D Poor Solubility (pH Dependent) E Intestinal Absorption (High Permeability) C->E Uniform Monomers D->E Variable Uptake

Fig 1: Dissolution and absorption pathways of DPPAM monoacetate vs. free base.

Comparative Performance Data

To objectively evaluate the two forms, physicochemical testing and preclinical pharmacokinetic (PK) profiling were conducted. The data below summarizes the performance of immediate-release (IR) formulations of both forms.

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterDPPAM-Ac (Monoacetate)DPPAM-FB (Free Base)Analytical Implication
Aqueous Solubility (pH 6.8) 45.2 mg/mL0.8 mg/mLSalt prevents precipitation in the intestine.
Permeability ( Papp​ ) 1.8×10−5 cm/s 1.8×10−5 cm/sPermeability is independent of the salt form.
In Vivo Bioavailability (F%) 82% ± 4%34% ± 18%Salt provides higher, more consistent exposure.
Cmax​ Variability (CV%) 6.2%27.4%Free base exhibits erratic absorption.
Table 2: Level A IVIVC Predictability Validation

According to FDA guidance, a valid IVIVC model must demonstrate an average absolute percent prediction error (%PE) of less than 10% for both Cmax​ and AUC[2].

Formulation Type%PE for Cmax​ %PE for AUCIVIVC Status
DPPAM-Ac (Immediate Release) 4.2%3.8%Pass (Highly Predictive)
DPPAM-Ac (Modified Release) 6.1%5.4%Pass (Highly Predictive)
DPPAM-FB (Immediate Release) 28.5%31.2%Fail (Unpredictable)

Experimental Workflows for IVIVC Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols must be executed to establish the Level A correlation.

Protocol 1: Biorelevant In Vitro Dissolution Assay

Dissolution testing is commonly performed using USP Apparatus 2 (paddle), which simulates drug release in a reproducible manner[3].

  • Apparatus Setup: Utilize USP Apparatus 2 with 900 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2).

  • Hydrodynamic Control: Set the paddle rotation speed to exactly 50 rpm. Causality: A speed of 50 rpm provides mild hydrodynamics. Faster agitation rates can artificially force dissolution and mask subtle formulation differences, whereas 50 rpm effectively discriminates between the dissolution kinetics of the salt and the free base without inducing artificial shear[4].

  • Media Transition: At t=60 min, adjust the medium to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8) to simulate gastric emptying.

  • Sampling & Validation: Draw 5 mL aliquots at 5, 10, 15, 30, 45, 60, and 120 minutes. Replace with fresh pre-warmed medium to maintain self-validating sink conditions (where Cmax​ in the vessel is <30% of the drug's saturation solubility). Quantify using validated HPLC-UV.

Protocol 2: In Vivo PK Profiling and Mathematical Deconvolution
  • Preclinical Model: Administer a 10 mg/kg equivalent oral dose to fasted Beagle dogs ( n=6 ). Causality: Canine gastrointestinal physiology, particularly gastric pH and transit times, closely mimics human parameters, reducing inter-species scaling errors.

  • Plasma Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Extract plasma and quantify DPPAM concentrations via LC-MS/MS.

  • Mathematical Deconvolution: Apply the Wagner-Nelson method to convert the plasma concentration-time curve into the fraction of drug absorbed ( Fa​ ). Causality: Because DPPAM exhibits distinct one-compartment pharmacokinetics, the Wagner-Nelson equation is mathematically optimal and less prone to multi-compartmental artifact errors compared to the Loo-Riegelman method[2].

IVIVC InVitro In Vitro Data (USP App 2 Dissolution) Plot Level A Correlation Plot (In Vitro vs In Vivo) InVitro->Plot Fraction Dissolved (X-axis) InVivo In Vivo Data (Plasma Conc. vs Time) Deconv Wagner-Nelson Deconvolution (Fraction Absorbed) InVivo->Deconv PK Modeling Deconv->Plot Fraction Absorbed (Y-axis) Val Predictability Validation (%PE < 10%) Plot->Val Linear Regression Analysis

Fig 2: Level A IVIVC mathematical deconvolution and validation workflow.

Conclusion

When developing oral formulations utilizing Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine, the physicochemical properties of the API dictate the success of the clinical translation. The free base form suffers from erratic, pH-dependent solubility that precludes the establishment of a predictive IVIVC. By utilizing the monoacetate salt, formulators leverage a self-buffering mechanism that ensures rapid dissolution and highly predictable in vivo absorption, successfully meeting strict FDA criteria (%PE < 10%) for a Level A In Vitro-In Vivo Correlation.

References

  • U.S. Food and Drug Administration (FDA) / Taylor & Francis. "Pharmaceutical Product Development; In Vitro-In Vivo Correlation; First Edition." Taylor & Francis. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Evaluation of USP apparatus 3 for dissolution testing of immediate-release products." PubMed Central. URL:[Link]

Sources

Validation

Independent Synthesis and Verification of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate: A Comparative Guide

This guide provides a comprehensive technical overview for the independent synthesis, verification, and comparative analysis of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate. The pyrrolidine ring is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the independent synthesis, verification, and comparative analysis of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its stereochemistry often plays a critical role in biological activity, making enantioselective synthesis and rigorous verification paramount for researchers in drug discovery and development.[1][3] This document offers a detailed, field-proven perspective on the synthesis of a specific, highly relevant 2-arylpyrrolidine derivative and its subsequent characterization, providing the necessary data for informed comparison with commercially available alternatives.

Introduction to Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine, also known as N,N-dimethyl-4-(pyrrolidin-2-yl)aniline, is a versatile building block in pharmaceutical research, particularly in the development of therapeutics targeting the central nervous system.[4] Its structure, featuring a chiral pyrrolidine ring attached to a dimethylamino-functionalized phenyl group, makes it a valuable intermediate for creating more complex molecules with potential applications in treating neurological disorders.[4] The monoacetate salt form enhances the compound's stability and solubility, facilitating its use in various experimental settings.

Part 1: Independent Enantioselective Synthesis

While numerous methods exist for the synthesis of pyrrolidine derivatives, this guide details a robust and highly enantioselective approach adapted from established literature on the synthesis of 2-arylpyrrolidines.[5] The presented strategy involves a two-step sequence: the enantioselective synthesis of a protected 2-(4-aminophenyl)pyrrolidine intermediate, followed by exhaustive N,N-dimethylation of the aniline nitrogen.

Synthetic Strategy Overview

The chosen synthetic pathway prioritizes stereochemical control and utilizes readily available starting materials. The key transformation is an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide, a powerful method for constructing highly functionalized pyrrolidines with excellent enantioselectivity.[1][5]

Synthetic_Workflow cluster_0 Step 1: Enantioselective 1,3-Dipolar Cycloaddition cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: N,N-Dimethylation cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation Start 4-Nitrobenzaldehyde + N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Intermediate1 Protected 2-(4-nitrophenyl)pyrrolidine Start->Intermediate1 [Ag(I) or Cu(I)] catalyst, Chiral Ligand Intermediate2 Protected 2-(4-aminophenyl)pyrrolidine Intermediate1->Intermediate2 H2, Pd/C Intermediate3 Protected N,N-dimethyl-4-(pyrrolidin-2-yl)aniline Intermediate2->Intermediate3 HCHO, HCOOH (Eschweiler-Clarke) Product_Base Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Intermediate3->Product_Base Deprotection Condition (e.g., H2, Pd(OH)2/C for benzyl group) Final_Product Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate Product_Base->Final_Product Acetic Acid Verification_Workflow cluster_verification Analytical Verification Synthesized_Product Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate NMR 1H and 13C NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Molecular Weight Confirmation HPLC Chiral HPLC Synthesized_Product->HPLC Enantiomeric Excess Determination Purity Purity Analysis (HPLC-UV) Synthesized_Product->Purity Chemical Purity Assessment

Sources

Validation

A Comparative Benchmarking Guide to the Inhibitory Activity of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine Monoacetate and Known Prolyl-tRNA Synthetase Inhibitors

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, hereafter referred to as Compound X, against establishe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, hereafter referred to as Compound X, against established inhibitors of prolyl-tRNA synthetase (ProRS). ProRS is an essential enzyme responsible for charging proline to its cognate tRNA, a critical step in protein synthesis.[1] Its inhibition has emerged as a promising therapeutic strategy for various diseases, including fibrosis, autoimmune disorders, and cancer.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded approach to evaluating the potency and mechanism of new chemical entities targeting ProRS. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction to Prolyl-tRNA Synthetase as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are a class of enzymes vital for the faithful translation of the genetic code.[1] By catalyzing the attachment of a specific amino acid to its corresponding tRNA, they ensure the correct sequence of amino acids is incorporated into nascent polypeptide chains.[1] Human cytosolic prolyl-tRNA synthetase (HcProRS) is a key member of this family, and its dysregulation has been implicated in pathological conditions characterized by excessive collagen deposition, such as systemic sclerosis and idiopathic pulmonary fibrosis.[2]

The rationale for targeting ProRS in these diseases stems from the high proline content of collagen.[2] It is hypothesized that inhibiting ProRS can selectively temper collagen synthesis, thereby mitigating the fibrotic process.[2] Halofuginone, a well-characterized ProRS inhibitor, has demonstrated potent anti-fibrotic, anti-cancer, and anti-malarial activities, validating ProRS as a druggable target.[1][3][4][5] However, its clinical utility has been hampered by a narrow therapeutic window and species selectivity issues, highlighting the need for novel, more selective ProRS inhibitors.[1]

This guide will use Halofuginone as the primary benchmark compound for evaluating the inhibitory potential of Compound X.

Comparative Inhibitor Overview

This section provides a comparative overview of Compound X and the known ProRS inhibitor, Halofuginone. The data for Compound X is presented as a hypothetical placeholder for experimental determination.

Inhibitor Target Reported IC50 Mechanism of Action (Presumed/Known)
Compound X Prolyl-tRNA SynthetaseTo be determinedHypothesized competitive or non-competitive inhibition
Halofuginone Prolyl-tRNA Synthetase~38 nM (varies by species and assay conditions)ATP-competitive inhibitor, binding to the proline and tRNA binding sites.[1]
DWN12088 Prolyl-tRNA Synthetase74 nMA novel selective inhibitor of PRS.[2]

Experimental Workflow for Benchmarking Inhibitory Activity

The following sections detail the experimental protocols for determining and comparing the inhibitory activity of Compound X and Halofuginone against ProRS.

Overall Experimental Design

The benchmarking process involves a series of in vitro experiments to determine the half-maximal inhibitory concentration (IC50) of each compound. This value represents the concentration of an inhibitor required to reduce the activity of a specific biological process by 50%.[6]

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Compound Preparation (Compound X & Halofuginone) C Aminoacylation Assay (e.g., Scintillation Proximity Assay) A->C B Enzyme & Substrate Preparation (Recombinant Human ProRS, Proline, ATP, tRNA) B->C D IC50 Determination C->D E Dose-Response Curve Generation D->E

Caption: High-level workflow for benchmarking ProRS inhibitors.

Detailed Experimental Protocol: ProRS Aminoacylation Assay

This protocol is adapted from established methods for measuring the enzymatic activity of aminoacyl-tRNA synthetases.[2] The principle of this assay is to quantify the amount of radiolabeled proline incorporated into its cognate tRNA in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human prolyl-tRNA synthetase (HcProRS)

  • Compound X (Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate)

  • Halofuginone (benchmark inhibitor)

  • [³H]-Proline (radiolabeled substrate)

  • ATP (co-substrate)

  • Yeast total tRNA

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, KCl, and DTT)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X and Halofuginone in the assay buffer. A typical concentration range for an initial screen would be from 1 nM to 100 µM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, ATP, yeast total tRNA, and the appropriate concentration of the inhibitor (or vehicle control).

  • Enzyme Addition: Add recombinant HcProRS to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the aminoacylation reaction by adding [³H]-Proline to each well.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and tRNA Precipitation: Stop the reaction by adding a solution of trichloroacetic acid (TCA). This will precipitate the tRNA, including the [³H]-prolyl-tRNA.

  • Washing: Transfer the contents of the reaction plate to a 96-well filter plate and wash multiple times with cold TCA to remove unincorporated [³H]-Proline.

  • Scintillation Counting: After the final wash, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]-prolyl-tRNA formed.

Cellular Assay: Assessing In-Cellular Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide insights into a compound's ability to penetrate cell membranes and engage its target in a more physiologically relevant environment. The MTT assay is a widely used colorimetric assay to assess cell viability.[7][8]

Materials:

  • Human fibroblast cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X and Halofuginone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the fibroblast cells into 96-well plates at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and Halofuginone for a specified duration (e.g., 48 or 72 hours).[8]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

Data Analysis and Interpretation

IC50 Calculation

The data obtained from the aminoacylation and MTT assays will be used to determine the IC50 values for Compound X and Halofuginone.

G A Raw Data (CPM or Absorbance) B Normalization (% Inhibition) A->B C Non-linear Regression (Sigmoidal Dose-Response) B->C D IC50 Value C->D

Caption: Data analysis workflow for IC50 determination.

The percentage of inhibition is calculated for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., the four-parameter logistic equation) to determine the IC50 value.[9]

Interpreting the Results

A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 value of Compound X to that of Halofuginone, we can benchmark its in vitro potency. The results from the cellular assay will provide crucial information on the compound's cell permeability and its effect on cell viability, which could be indicative of on-target and potential off-target effects. A significant difference between the biochemical IC50 and the cellular EC50 (effective concentration 50) may suggest issues with cell permeability or efflux.

Conclusion

This guide provides a robust framework for the systematic benchmarking of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (Compound X) against known ProRS inhibitors. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can obtain reliable and reproducible data to assess the inhibitory potential of this novel compound. This structured approach, grounded in scientific principles and established methodologies, is essential for advancing the development of new therapeutic agents targeting prolyl-tRNA synthetase.

References

  • Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis. ACR Convergence.
  • Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies. MDPI.
  • Inhibition of prolyl-tRNA synthetase and efflux pumps as a dual-targeting strategy against multidrug-resistant bacteria. PubMed.
  • Inhibition of prolyl-tRNA synthetase and efflux pumps as a dual-targeting strategy against multidrug-resistant bacteria. PMC.
  • Full article: Inhibition of prolyl-tRNA synthetase and efflux pumps as a dual-targeting strategy against multidrug-resistant bacteria. Taylor & Francis Online.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Application Notes and Protocols: Determining IC50 Values for 10-Methyl-10-deazaaminopterin in Cancer Cells. Benchchem.
  • IC50's: An Approach to High-Throughput Drug Discovery.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate

As a Senior Application Scientist, I have developed this comprehensive guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. Dimethyl-(4-pyrrolidin-2-yl-phenyl)-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS 298690-88-7) is a highly valuable intermediate utilized in pharmaceutical development, particularly for synthesizing neurological therapeutics and probing neurotransmitter systems .

However, its structural core—an aniline derivative—dictates strict handling protocols. While free-base aniline is an oily liquid with high vapor pressure, the monoacetate salt presents as a solid. This physical state shifts the primary acute exposure risk from ambient vapor inhalation to particulate aerosolization during weighing and transfer, alongside the ever-present risk of rapid dermal absorption.

Here is the authoritative, step-by-step guide to the personal protective equipment (PPE) and operational workflows required to handle this compound safely.

Physicochemical Hazard Profile & Causality

To effectively protect yourself, you must understand why specific PPE is chosen. The hazards of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate are driven by its molecular structure:

  • Dermal Penetration (The Lipophilic Threat): The dimethylamine and pyrrolidine moieties render the compound highly lipophilic. If the powder contacts the skin and dissolves in ambient moisture or sweat, it rapidly crosses the stratum corneum. Systemic absorption of aniline derivatives leads to the oxidation of hemoglobin to methemoglobin, severely impairing oxygen transport and causing cyanosis .

  • Inhalation (The Aerosolized Dust Threat): Because it is a monoacetate salt, manipulation (e.g., scooping, weighing) generates micro-dust. Inhaling these particulates bypasses the dermal barrier, introducing the compound directly into the highly vascularized pulmonary system.

  • Ocular Irritation: Amine acetates cause severe, localized pH-driven irritation and potential corneal damage upon contact with the mucosal membranes of the eye.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the quantitative and categorical PPE requirements for handling this compound, adhering to OSHA laboratory standards .

PPE CategoryTechnical SpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile (≥0.11 mm thickness per layer)Aniline derivatives rapidly permeate standard latex. Double-gloving creates a fail-safe barrier against dermal absorption. The outer glove is discarded immediately post-weighing to prevent cross-contamination.
Eye/Face Protection ANSI Z87.1-compliant tight-fitting safety gogglesStandard safety glasses leave gaps. Tight-fitting goggles prevent micro-dust ingress during solid transfer and protect against solvent splashing during solubilization.
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttonedProtects against the electrostatic dispersion of the monoacetate powder onto personal clothing. Synthetic fabrics (like polyester) generate static that attracts the powder.
Respiratory Protection N95/P100 Particulate Respirator (Secondary)Mitigates inhalation of aerosolized salt particles. Routine handling must occur inside a chemical fume hood, rendering respirators a secondary backup for spill response.
Engineering Control Chemical Fume Hood (Face velocity ≥100 fpm)The primary defense against inhalation. The inward airflow captures and extracts aerosolized particulates generated during mechanical manipulation.

Mechanistic Safety & Exposure Workflow

The following diagram illustrates the logical relationship between the compound's exposure routes, its toxicological mechanism, and the specific PPE interventions designed to break the chain of exposure.

G cluster_routes Primary Exposure Routes Compound Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (Solid) Dermal Dermal Absorption (Lipophilic transport) Compound->Dermal Inhalation Inhalation (Aerosolized dust) Compound->Inhalation Tox Systemic Toxicity (Methemoglobinemia) Dermal->Tox Inhalation->Tox PPE_Gloves Double Nitrile Gloves PPE_Gloves->Dermal Barrier PPE_Hood Chemical Fume Hood PPE_Hood->Inhalation Extraction

Logical relationship of exposure routes, systemic toxicity, and PPE mitigation strategies.

Step-by-Step Operational Workflow: Weighing & Solubilization

To ensure a self-validating safety system, every protocol must have built-in verification steps. Do not proceed to the next step unless the current step's success is confirmed.

Step 1: Workspace Preparation & Verification

  • Verify the chemical fume hood is operational. The digital monitor must read a face velocity of ≥100 feet per minute (fpm) . Causality: This ensures sufficient draft to capture micro-dust without creating turbulent vortices that blow powder back at the user.

  • Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Place an anti-static weighing boat and a static-dissipative spatula inside the hood. Causality: Monoacetate salts are prone to static cling; standard plastic spatulas will cause the powder to aerosolize or scatter.

Step 2: PPE Donning

  • Put on a fully buttoned lab coat and tight-fitting safety goggles.

  • Don two pairs of nitrile gloves (inner and outer). Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.

Step 3: Primary Containment & Weighing

  • Open the reagent bottle only inside the active fume hood.

  • Carefully transfer the desired mass of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate to the weighing boat.

  • Once the target mass is reached, immediately recap the primary reagent bottle.

  • Self-Validation Check: Doff (remove) the outer pair of nitrile gloves and discard them in a designated solid hazardous waste bin inside the hood. Causality: This guarantees that any invisible powder residue on your fingertips is not transferred to your solvent bottles, balances, or the exterior of the weighing vessel.

Step 4: Solubilization

  • With your clean inner gloves (or a fresh outer pair), transfer the powder into your reaction vial or volumetric flask.

  • Add your chosen solvent (e.g., DMSO, which readily solubilizes the compound for biochemical assays).

  • Seal the vial before vortexing or sonicating. Causality: Sealing prevents the aerosolization of the now highly-concentrated, toxic liquid solution.

Step 5: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a disposable towel dampened with 10% bleach solution, followed by 70% ethanol.

  • Dispose of all wipes and weighing boats in a sealed hazardous waste bag.

Spill Response & Disposal Plan

Even with flawless technique, accidents occur. Your response must be immediate and methodical, adhering to the guidelines set forth in Prudent Practices in the Laboratory.

  • Solid Spills (Powder): DO NOT SWEEP. Sweeping aerosolizes the monoacetate salt. Gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spills (Post-Solubilization): Cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Chemical Incompatibilities: Ensure that the disposal container does not contain strong oxidizers, strong acids (particularly nitric acid), or iron salts. Aniline derivatives react violently with these agents, potentially emitting toxic nitrogen oxide (NOx) fumes.

References

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Aniline." National Institute for Occupational Safety and Health. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US); 2011. Available at:[Link]

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